molecular formula C14H12BrNO B1473687 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone CAS No. 879485-68-4

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Numéro de catalogue: B1473687
Numéro CAS: 879485-68-4
Poids moléculaire: 290.15 g/mol
Clé InChI: UKSHQUWWODZZKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C14H12BrNO and its molecular weight is 290.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHQUWWODZZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized β-(2-pyridyl) ketones is a critical operation in modern medicinal chemistry. These motifs serve as privileged pharmacophores—frequently deployed as bidentate ligands, kinase hinge-binders, and hydrogen-bond acceptors in drug development[1]. This technical guide details a highly robust, single-step homologation strategy to synthesize 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone from commercially available 2,6-lutidine and 3-bromobenzoic acid.

By leveraging a Weinreb–Nahm acylation framework, this protocol entirely circumvents the over-addition liabilities that historically plague the acylation of organolithium species with standard ester electrophiles[2].

Mechanistic Rationale & Pathway

As a Senior Application Scientist, it is imperative to understand that successful organometallic synthesis relies on the precise orchestration of sterics, electronics, and thermodynamics. The synthesis of our target molecule relies on the lateral metalation of 2,6-lutidine followed by an electrophilic quench.

  • Choice of Base (s-BuLi vs. n-BuLi): The lateral methyl protons of 2,6-lutidine are weakly acidic (pKa ~ 34). While n-BuLi can achieve deprotonation, it carries a high risk of competing nucleophilic addition to the electron-deficient pyridine ring. We utilize sec-butyllithium (s-BuLi) because its increased steric bulk and higher basicity drive rapid, quantitative lateral metalation at -78 °C without ring-addition artifacts[3].

  • The Weinreb Advantage: Direct acylation of the resulting picolyl anion with ethyl 3-bromobenzoate would yield a highly electrophilic ketone intermediate, leading to a second nucleophilic attack and the formation of a tertiary alcohol. To prevent this, we utilize a Weinreb amide (N-methoxy-N-methyl-3-bromobenzamide). The bidentate coordination of the lithium cation by the methoxy oxygen and the carbonyl oxygen forms a highly stable, five-membered tetrahedral intermediate[4]. This intermediate is locked at -78 °C and only collapses to the desired ketone upon aqueous quenching, ensuring absolute mono-addition[5].

Reaction_Pathway A 2,6-Lutidine B Lithiated Intermediate (Nucleophile) A->B s-BuLi (2.3 eq) THF, -78 °C D Tetrahedral Intermediate (Stable at -78°C) B->D Addition C Weinreb Amide (Electrophile) C->D E 1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone D->E Sat. NH4Cl Quench (RT)

Figure 1: Mechanistic pathway for the synthesis of the target β-(2-pyridyl) ketone.

Pre-Requisite: Synthesis of the Weinreb Amide

Before executing the core metalation, the electrophile must be prepared. We utilize EDC coupling to generate the Weinreb amide from 3-bromobenzoic acid. EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for a self-purifying aqueous workup.

Protocol 1: Preparation of N-Methoxy-N-methyl-3-bromobenzamide

  • Activation: In an oven-dried flask under argon, dissolve 3-bromobenzoic acid (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL). Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv, 40 mmol).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 equiv, 11 mmol). Stir the mixture for 10 minutes at room temperature to form the activated ester[3].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (2.0 equiv, 20 mmol) in one portion. Stir at room temperature for 4–6 hours.

  • Workup (Self-Validating): Quench with saturated aqueous NH₄Cl (50 mL). Extract with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >95% pure by LC-MS, but can be passed through a short silica plug (Heptane/EtOAc) if baseline impurities persist.

Core Protocol: Synthesis of the Target Ketone

This protocol is adapted from the robust methodology developed by [3].

Table 1: Stoichiometric Matrix for Core Synthesis
ReagentEquivalentsRole in SynthesisMechanistic Rationale
2,6-Lutidine 2.0Pro-nucleophileExcess ensures complete consumption of the electrophile and acts as an internal buffer against trace moisture[3].
s-BuLi (1.4 M)2.3BaseStrong, sterically hindered base allows rapid metalation at -78 °C without nucleophilic attack on the pyridine ring.
Weinreb Amide 1.0ElectrophileForms a stable tetrahedral intermediate, strictly preventing double addition[4].
THF (Anhydrous)0.2 MSolventCoordinates lithium ions, stabilizing both the picolyl anion and the tetrahedral intermediate.

Protocol 2: Metalation and Acylation

  • Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (25 mL) and 2,6-lutidine (2.0 equiv, 10 mmol). Purge the system with argon and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add s-BuLi (1.4 M in cyclohexane, 2.3 equiv, 11.5 mmol) over 10 minutes down the side of the flask to pre-cool the reagent. Stir for 30 minutes at -78 °C.

    • Self-Validation Check: The solution will transition to a deep red/orange color, visually confirming the formation of the highly conjugated picolyl anion.

  • Electrophilic Addition: Dissolve the synthesized N-methoxy-N-methyl-3-bromobenzamide (1.0 equiv, 5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the anion mixture at -78 °C. Stir for 60 minutes.

  • Quenching: Rapidly quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl (20 mL).

    • Self-Validation Check: The immediate dissipation of the red/orange color indicates the successful protonation of excess base and the collapse of the tetrahedral intermediate into the target ketone[3].

  • Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous phase with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 100% Heptane to 50:50 Heptane/EtOAc) to afford 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Workflow Step1 1. Weinreb Amide Synthesis (EDC·HCl, DIPEA, RT) Step3 3. Electrophilic Addition (Add Amide, -78 °C, 60 min) Step1->Step3 Purified Amide Step2 2. Deprotonation of 2,6-Lutidine (s-BuLi, -78 °C, 30 min) Step2->Step3 Step4 4. Reaction Quenching (Sat. NH4Cl, warm to RT) Step3->Step4 Step5 5. Extraction & Purification (EtOAc, Flash Chromatography) Step4->Step5 Target Purified Target Ketone Step5->Target

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ketone.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, perform ¹H NMR (400 MHz, CDCl₃) profiling.

Key Diagnostic Signals:

  • Methylene Bridge (-CH₂-): Look for a sharp, highly deshielded singlet integrating to 2H around 4.30 – 4.50 ppm . This confirms the linkage between the carbonyl and the pyridine ring.

  • Pyridine Methyl Group: A sharp singlet integrating to 3H around 2.50 – 2.60 ppm , confirming the survival of the unreacted lateral methyl group.

  • Aromatic Region: A complex multiplet between 7.00 – 8.10 ppm integrating to 7H (4 from the 3-bromophenyl ring, 3 from the pyridine ring).

Note on Tautomerism: β-(2-pyridyl) ketones can exhibit keto-enol tautomerism in solution, especially in polar solvents. If line broadening is observed in the NMR spectra, switching to a non-polar solvent (e.g., C₆D₆) or running the spectra at elevated temperatures can resolve the signals into the primary keto form[6].

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Wang, H., et al. (2015). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Synlett, 26(4), 561-562. URL:[Link]

Sources

In-Depth Structural and Spectroscopic Analysis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a highly functionalized derivative of the 2-phenacylpyridine scaffold. As a bifunctional molecule containing both a ketone moiety and a substituted pyridine ring separated by a methylene bridge, it serves as a critical intermediate in pharmaceutical synthesis and a versatile N,O-bidentate ligand in coordination chemistry.

The defining characteristic of this molecule is its dynamic structural fluidity. Rather than existing as a static ketone, it undergoes a pronounced keto-enol (specifically, ketoimine-enolimine) tautomerism. As a Senior Application Scientist, understanding the thermodynamics of this equilibrium is paramount, as the molecule's reactivity, solubility, and binding affinity are entirely dictated by the dominant tautomeric state in a given microenvironment. This whitepaper deconstructs the structural dynamics, spectroscopic signatures, and experimental protocols required to characterize this complex system.

Structural Dynamics: The Tautomeric "Configurational Lock"

The structural behavior of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is governed by the equilibrium between its ketoimine form and its enolimine form.

In non-polar environments, the molecule predominantly adopts the (Z)-enolimine configuration. This state is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the lone pair of the pyridine nitrogen, forming a pseudo-six-membered chelate ring. This hydrogen bond acts as a "configurational lock," significantly lowering the energy of the enol form [1].

The specific substituents on this molecule heavily influence the tautomeric equilibrium constant ( KT​ ):

  • The 3-Bromo Group: The electron-withdrawing nature of the halogen increases the acidity of the methylene protons in the keto form, facilitating the proton transfer to the carbonyl oxygen.

  • The 6-Methyl Group: This group provides electron density to the pyridine ring via inductive effects, increasing the basicity of the pyridine nitrogen. This strengthens the intramolecular hydrogen bond, further driving the equilibrium toward the enol form compared to unsubstituted analogs [2].

Tautomerism Keto Ketoimine Form (1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone) Enol Enolimine Form (Z-isomer) Intramolecular H-Bonded Keto->Enol Forward (K_T) Favored in Non-Polar Media Enol->Keto Reverse Favored in Polar Media

Caption: Ketoimine-enolimine tautomeric equilibrium driven by intramolecular hydrogen bonding.

Spectroscopic Signatures & Data Presentation

Accurate structural analysis requires orthogonal spectroscopic techniques to differentiate between the tautomeric states and confirm the presence of the halogenated aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for quantifying the KT​ . The keto and enol forms exchange slowly enough on the NMR timescale at room temperature to present distinct, integrable signals. The causality behind the extreme downfield shift of the enol -OH proton (~14.5–15.5 ppm) is the intense deshielding environment created by the tight intramolecular hydrogen bond to the pyridine nitrogen.

Table 1: Anticipated ¹H NMR Assignments (CDCl₃, 298 K)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationDiagnostic Rationale
Enol -OH ~14.5 - 15.5Singlet (br)< 1H (exch.)Highly deshielded; confirms the "configurational lock" H-bond.
Aromatic Ar-H 7.00 - 8.20Multiplets7H3-Bromophenyl and pyridine ring protons.
Enol =CH- ~6.0 - 6.5Singlet< 1HVinylic proton; integration yields enol molar fraction.
Keto -CH₂- ~4.5 - 4.8Singlet< 2HMethylene bridge; integration yields keto molar fraction.
Pyridine -CH₃ ~2.5 - 2.6Singlet3HAliphatic methyl group on the pyridine ring.
Infrared (IR) & Mass Spectrometry (MS)
  • IR Spectroscopy: The keto form exhibits a sharp C=O stretching frequency at ~1690 cm⁻¹. As the enol form dominates in the solid state or non-polar solutions, a broad O-H stretch emerges between 2500–3100 cm⁻¹. The extreme broadening is a direct physical manifestation of the hydrogen bond weakening the O-H covalent bond.

  • Mass Spectrometry: The presence of the 3-bromophenyl group provides a self-validating isotopic signature. Because bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will display a characteristic doublet for the molecular ion ([M]⁺ at m/z 289 and[M+2]⁺ at m/z 291).

Table 2: Key IR Vibrational Modes

Wavenumber (cm⁻¹)ModeForm AssociationDiagnostic Value
3100 - 2500 (br)O-H stretchEnolimineBroadness indicates strong intramolecular H-bonding.
~1690C=O stretchKetoimineSharp peak; intensity inversely proportional to enol content.
~1610C=C stretchEnolimineConfirms the vinylic nature of the enol tautomer.

Self-Validating Experimental Workflows

To rigorously characterize the thermodynamics of this molecule, a Variable-Temperature NMR (VT-NMR) study is required. This protocol is designed as a self-validating system: the sum of the molar fractions of the keto and enol forms must always equal 1.0, providing an internal check against signal degradation or sample impurities.

Protocol: Thermodynamic Profiling via VT-NMR

Objective: To extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

  • Sample Preparation (Causality Check): Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous CDCl₃. Why anhydrous? Trace water acts as a competing hydrogen-bond acceptor, which will artificially disrupt the intramolecular configurational lock and skew the equilibrium toward the keto form.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Calibrate the probe temperature using a neat methanol standard for low temperatures and ethylene glycol for high temperatures.

  • Thermal Equilibration: Set the initial probe temperature to 253 K. Critical Step: Allow exactly 10 minutes of thermal equilibration before pulse acquisition. Failure to equilibrate will result in non-steady-state populations.

  • Spectral Acquisition: Acquire standard ¹H NMR spectra at 10 K intervals from 253 K up to 333 K.

  • Signal Integration & Internal Validation: At each temperature, integrate the keto -CH₂- signal ( Iketo​ ) and the enol =CH- signal ( Ienol​ ). Validate that (Iketo​/2)+Ienol​=Constant across all temperatures.

  • Thermodynamic Extraction: Calculate the equilibrium constant KT​=Ienol​/(Iketo​/2) . Plot ln(KT​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH/R and the intercept yields ΔS/R .

VTNMR S1 1. Sample Preparation Dissolve in anhydrous CDCl3 S2 2. Thermal Equilibration Stabilize probe at target temp (10 min) S1->S2 S3 3. Spectral Acquisition Acquire 1H NMR (253 K to 333 K) S2->S3 S4 4. Signal Integration Quantify Keto (-CH2-) vs Enol (=CH-) S3->S4 S5 5. Thermodynamic Analysis Van 't Hoff Plot: ln(K_T) vs 1/T S4->S5

Caption: Self-validating Variable-Temperature NMR workflow for thermodynamic profiling.

Implications for Coordination Chemistry

Beyond its use as an organic building block, the enol form of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a highly potent precursor for coordination chemistry. Upon deprotonation of the enolic hydroxyl group, the molecule becomes a monoanionic N,O-bidentate ligand (an enolate).

When introduced to transition metals (e.g., Pd(II), Cu(II), Ru(II)), it forms exceptionally stable six-membered metallacycles. The 6-methyl group on the pyridine ring introduces a specific steric hindrance vector near the metal center, which can be leveraged to tune the catalytic activity or photophysical properties of the resulting transition metal complex.

References

  • Title: Substituent and temperature controlled tautomerism of 2-phenacylpyridine: the hydrogen bond as a configurational lock of (Z)-2-(2-hydroxy-2-phenylvinyl)pyridine Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Predictive Biological Profiling and Synthetic Utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of bioactive molecules relies heavily on the strategic assembly of validated pharmacophores. 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a highly versatile, bifunctional diarylethanone derivative. While it frequently serves as a foundational building block in complex library synthesis, its intrinsic structural features—a flexible ethanone linker, a lipophilic halogenated phenyl ring, and a substituted pyridine moiety—make it a prime candidate for direct biological activity.

This technical guide deconstructs the molecule's structural components, predicts its biological efficacy based on established homology, and provides self-validating experimental workflows for its derivatization and high-throughput screening.

Pharmacophoric Deconstruction & Causality in Binding

To understand the potential of this molecule, we must analyze the causality behind how its specific functional groups interact with biological targets.

  • The 6-Methylpyridin-2-yl Scaffold: Pyridine motifs are1, widely recognized for their ability to participate in critical hydrogen bonding with target proteins[1]. The nitrogen atom acts as a strong hydrogen-bond acceptor. Furthermore, the 6-methyl substitution introduces specific steric bulk, which can dictate the molecule's orientation within tight binding pockets, such as the hinge region of kinases, preventing off-target binding through steric exclusion.

  • The Ethanone Linker: The central ketone provides both conformational flexibility and a secondary hydrogen-bond acceptor. More importantly, the highly acidic α -protons (flanked by the carbonyl and the electron-deficient pyridine ring) allow for keto-enol tautomerization. This reactivity is the engine for its utility as a 2[2].

  • The 3-Bromophenyl Group: The meta-substituted bromine atom serves a dual purpose. Pharmacologically, it acts as a lipophilic vector that can engage in halogen bonding ( σ -hole interactions) with backbone carbonyls deep within hydrophobic sub-pockets (e.g., the DFG-out conformation). Synthetically, it is an excellent leaving group for palladium-catalyzed cross-coupling.

Predicted Biological Activities

Based on the validated activities of structurally homologous pyridine-ketone and bromophenyl derivatives, 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is predicted to exhibit the following biological profiles:

A. Kinase Inhibition (Oncology)

Compounds featuring a reactive ketone group and a halogenated ring on a pyridine-like scaffold are 3[3]. They frequently target the MAP kinase pathway and angiogenesis regulators like VEGFR-2. The molecule is hypothesized to act as a competitive inhibitor at the ATP-binding site.

MAPK_Pathway Compound 1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone Receptor Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) Compound->Receptor Potential Inhibition RAF RAF Kinase Compound->RAF Direct Kinase Targeting Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Restores RAS RAS GTPase Receptor->RAS RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed inhibition of the MAPK signaling pathway by the pyridine-based ketone derivative.

B. Broad-Spectrum Antimicrobial Activity

Derivatives combining a 3-bromophenyl moiety with a pyridine ring have demonstrated 4, achieving Minimum Inhibitory Concentrations (MICs) as low as 8-16 µg/mL against resistant strains[4]. The lipophilicity of the bromine atom facilitates penetration through robust fungal cell walls and bacterial membranes.

Physicochemical & ADME Profiling

To validate its potential as an oral drug candidate or lead scaffold, we must evaluate its compliance with Lipinski's Rule of Five (Ro5). The data below confirms excellent predicted bioavailability and passive membrane permeability.

PropertyValuePharmacological Causality & Relevance
Molecular Weight 290.16 g/mol < 500 Da; Ensures optimal diffusion and oral absorption.
LogP (Predicted) ~3.5Ideal lipophilicity for crossing lipid bilayers and binding hydrophobic pockets.
H-Bond Donors (HBD) 0Enhances Blood-Brain Barrier (BBB) permeability; limits aqueous solvation penalties.
H-Bond Acceptors (HBA) 2 (N, O)Sufficient for anchoring to target hinge regions via bridging water molecules.
Topological Polar Surface Area 30.0 Ų< 140 Ų; Indicates excellent passive cellular permeability.
Rotatable Bonds 4Provides the necessary conformational flexibility for induced-fit target binding.

Synthetic Utility & Derivatization Workflows

The true power of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone lies in its bifunctional reactivity. It offers two orthogonal handles for library generation:

  • The 3-Bromo Handle: An excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling to generate extended biaryl systems.

  • The α -Carbon/Ketone Handle: Susceptible to Knoevenagel condensations (forming chalcones) or α -halogenation followed by cyclization (forming aminothiazoles).

Synthetic_Workflow Start 1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone Bromine 3-Bromo Handle (Cross-Coupling) Start->Bromine Ketone Alpha-Carbon / Ketone (Condensation/Cyclization) Start->Ketone Suzuki Suzuki-Miyaura Coupling Bromine->Suzuki Pd Catalyst Hantzsch Hantzsch Thiazole Synthesis Ketone->Hantzsch Thiourea / Br2 Claisen Claisen-Schmidt Condensation Ketone->Claisen Aldehydes / Base Biaryl Biaryl Derivatives (Target: Kinases) Suzuki->Biaryl Thiazole Aminothiazoles (Target: Antimicrobial) Hantzsch->Thiazole Chalcone Chalcone Analogs (Target: Anti-inflammatory) Claisen->Chalcone

Caption: Synthetic routes to bioactive analogs from 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Cyclization

This protocol leverages the acidic α -protons to construct a secondary heterocyclic ring, a 3[3].

  • α -Bromination: Dissolve 1.0 eq of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone in anhydrous CHCl3​ .

  • Halogen Addition: Slowly add 1.0 eq of Br2​ dropwise at 0°C.

    • Causality: The low temperature and slow addition are critical to prevent over-bromination (di-bromination) at the highly reactive α -carbon.

  • Cyclization: Isolate the α -bromo intermediate and dissolve in absolute ethanol. Add 1.2 eq of thiourea and reflux for 2 hours.

    • Causality: The nucleophilic sulfur of thiourea attacks the α -bromo carbon, followed by intramolecular condensation of the amine with the carbonyl, extruding water to form the thiazole ring.

  • Self-Validation: The reaction is self-validating; as the cyclization completes, the basic aminothiazole product immediately precipitates out of the ethanol solution as a highly crystalline hydrobromide salt, visually confirming reaction success and driving the equilibrium forward.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized analogs for MAPK/VEGFR inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required over standard luminescence.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense nanoliter volumes of the compound directly into 384-well assay plates.

    • Causality: Eliminates plastic pipette tip binding (common with lipophilic brominated compounds) and keeps final DMSO concentrations below 1%, preventing artifactual denaturation of the recombinant kinase.

  • Incubation: Add recombinant kinase, ATP (at Km​ concentration), and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Readout: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader.

    • Causality (Self-Validation): Pyridine and biaryl systems often exhibit auto-fluorescence. The TR-FRET time delay (reading emission after a microsecond pause) allows short-lived compound auto-fluorescence to decay, ensuring the signal is exclusively derived from the biological binding event. A ratiometric readout (665 nm / 615 nm) internally controls for well-to-well volume variations.

References

  • Asian Journal of Pharmaceutical Research and Development. "Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives". Available at: [Link]

  • National Institutes of Health (NIH). "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions". Available at: [Link]

Sources

The Strategic Utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, a highly versatile and strategically important building block in modern organic synthesis. Possessing two distinct and orthogonally reactive functional handles—a readily functionalized bromophenyl moiety and a sterically accessible ethanone group attached to a methylpyridine core—this molecule serves as a linchpin for the construction of complex molecular architectures. This guide will explore its synthesis, delve into its characteristic reactivity, and present its proven applications in the development of pharmacologically active agents, particularly in the realm of kinase inhibitors. The methodologies, mechanistic rationales, and strategic considerations detailed herein are intended to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively leverage this powerful synthetic intermediate.

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal chemistry, the assembly of complex, biologically active molecules from smaller, functionalized fragments is a cornerstone of drug discovery. The pyridine scaffold is a privileged structure, present in a multitude of FDA-approved drugs, owing to its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets. The title compound, 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, emerges as a particularly valuable intermediate by combining the desirable features of a methyl-substituted pyridine ring with the synthetic versatility of a bromophenyl ketone.

The strategic placement of the bromine atom on the phenyl ring and the ethanone group on the pyridine core allows for a diverse and predictable range of chemical transformations. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] Simultaneously, the ketone functionality provides a gateway for numerous classical and contemporary organic reactions, including condensations, reductions, and the formation of various heterocyclic systems.[1] This dual reactivity makes it a powerful tool for generating molecular diversity and for the convergent synthesis of complex target molecules.

Synthesis and Characterization

A plausible and efficient route to 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone involves a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki-Miyaura coupling. These methods are renowned for their functional group tolerance and reliability in forming C(sp²)-C(sp³) bonds. A conceptual synthetic pathway is outlined below, based on established methodologies for similar structures.[2]

Proposed Synthetic Protocol: Negishi Cross-Coupling

The Negishi coupling provides a robust method for the synthesis of the target ketone by reacting an organozinc reagent derived from 2-(chloromethyl)-6-methylpyridine with 3-bromobenzoyl chloride.[3]

Step 1: Preparation of (6-methylpyridin-2-yl)methylzinc chloride. 2-(Chloromethyl)-6-methylpyridine is reacted with activated zinc (e.g., Rieke zinc) in an anhydrous aprotic solvent like THF to form the corresponding organozinc reagent.

Step 2: Palladium-Catalyzed Cross-Coupling. The freshly prepared organozinc reagent is then coupled with 3-bromobenzoyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in THF. The reaction is typically carried out under an inert atmosphere and may require mild heating to proceed to completion.

Step 3: Work-up and Purification. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

dot

Caption: Proposed Negishi coupling workflow for synthesis.

Characterization
PropertyExpected Value/Appearance
Molecular Formula C₁₄H₁₂BrNO
Molecular Weight 290.16 g/mol
Appearance Off-white to yellow solid
¹H NMR Expected signals: a singlet for the methyl group on the pyridine ring, a singlet for the methylene protons, and multiplets in the aromatic region for the bromophenyl and pyridyl protons.
¹³C NMR Expected signals: a peak for the methyl carbon, a peak for the methylene carbon, several peaks in the aromatic region, and a downfield peak for the carbonyl carbon (>190 ppm).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for one bromine atom.
Table 1: Predicted Physicochemical and Spectroscopic Data.

Reactivity and Synthetic Applications

The synthetic utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone stems from its two distinct reactive sites. The choice of reagents and reaction conditions allows for selective functionalization at either the bromophenyl ring or the ethanone moiety.

Transformations via the Bromophenyl Group: C-C and C-N Bond Formation

The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are often key features of kinase inhibitors.[1][5]

This is one of the most powerful and widely used methods for forming C-C bonds.[6] The reaction of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone with a variety of aryl or heteroaryl boronic acids or their esters, in the presence of a palladium catalyst and a base, leads to the corresponding biaryl ketones.[7][8]

dot

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol: Representative Suzuki-Miyaura Coupling

  • To a reaction vessel, add 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and degas the solution.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Causality in Protocol Design: The choice of a mixed solvent system, often including water, is crucial for dissolving both the organic starting materials and the inorganic base.[7] The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6] Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Transformations of the Ethanone Group: Building Heterocycles

The ethanone moiety is a versatile functional group that can participate in a wide range of reactions to build new heterocyclic rings, a common strategy in the synthesis of kinase inhibitors.[1][9]

A classic and highly reliable method for constructing a thiazole ring involves the reaction of an α-haloketone with a thiourea or thioamide.[1] This is a frequently employed strategy in the synthesis of p38 MAP kinase inhibitors.[9][10]

Step 1: α-Bromination. The starting ketone is first brominated at the α-position. This is typically achieved using bromine in a suitable solvent like chloroform or acetic acid. The crude α-bromoketone is often used directly in the next step without extensive purification.[1]

Step 2: Cyclization with Thiourea. The α-bromoketone is then reacted with thiourea in a solvent such as ethanol under reflux. This leads to the formation of a 2-aminothiazole ring appended to the core structure.

dot

Caption: Workflow for Hantzsch thiazole synthesis.

Self-Validating System: The progress of both the α-bromination and the subsequent cyclization can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ketone and the appearance of a new, typically more polar, spot for the aminothiazole product provides a clear indication of reaction completion. The final product can be characterized by mass spectrometry to confirm the incorporation of the thiazole ring and by NMR to verify the new structural features.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural motif of an aryl group linked to a pyridyl heterocycle is a common feature in a wide range of kinase inhibitors.[1][11] The ability of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone to serve as a precursor to a variety of substituted biaryl and heterocyclic systems makes it an ideal starting point for the development of such inhibitors. For instance, derivatives of this building block are plausible intermediates in the synthesis of inhibitors targeting kinases such as p38 MAP kinase, which is implicated in inflammatory diseases.[12]

The general strategy involves using the Suzuki coupling to introduce a substituted phenyl ring at the 3-position of the existing phenyl group, and modifying the ketone, for example, into a substituted imidazole or thiazole, to interact with the hinge region of the kinase active site.

dot

Caption: Conceptual pathway to kinase inhibitors.

Conclusion

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone stands out as a building block of significant strategic value for synthetic and medicinal chemists. Its dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules. The demonstrated utility of analogous structures in the preparation of potent kinase inhibitors underscores its potential in drug discovery programs. The protocols and synthetic strategies outlined in this guide are intended to serve as a robust foundation for researchers aiming to exploit the full potential of this versatile intermediate in the creation of novel and impactful chemical entities.

References

  • BenchChem. (2025). Application of 1-(3-Bromopyridin-2-yl)
  • BenchChem. (2025). Synthesis of 1-(3-Bromopyridin-2-yl)ethanone from 2-Acetylpyridine: An Application Note and Detailed Protocol. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • BenchChem. (2025). The Pivotal Role of 1-(4-bromophenyl)pyridin-2(1H)
  • Google Patents. (2012). EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Zheng, H., et al. (2022). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. PMC.
  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois.
  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-BROMOPYRIDIN-4-YL)-1-(6-METHYLPYRIDIN-2-YL)ETHANONE. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Rinu, P. X. T., et al. (2023).
  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh.
  • Google Patents. (2014). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Laufer, S., et al. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega.
  • Campos, K. R., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.
  • PubMed. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PMC - NIH.
  • Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Boehringer Ingelheim Pharmaceuticals.
  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Google Patents. (2022). CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and initial characterization of the novel compound, 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. This molecule, possessing a pyridyl-ketone scaffold, is of significant interest to the medicinal chemistry and drug discovery sectors due to its potential as a versatile intermediate for creating a diverse range of biologically active compounds.[1][2][3] This document details a robust and logical synthetic strategy, a step-by-step experimental protocol, and a multi-technique analytical workflow for unambiguous structural elucidation and purity assessment. The methodologies described herein are based on established, peer-reviewed chemical principles to ensure reliability and reproducibility for researchers in the field.

Introduction and Strategic Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of modern drug design. Ketone-containing molecules, particularly α-pyridyl ketones, are valuable precursors for synthesizing more complex heterocyclic systems and bioactive molecules, including potential enzyme inhibitors or receptor antagonists.[1]

The target molecule, 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, combines three key features:

  • A Pyridine Core: Provides a basic nitrogen center for potential salt formation and targeted interactions. The methyl group at the 6-position subtly modulates the electronic properties and steric profile.

  • A Methylene-bridged Ketone: This flexible linker offers a reactive handle for a variety of subsequent chemical transformations.

  • A 3-Bromophenyl Moiety: The bromine atom serves as a crucial vector for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]

Given the lack of specific literature on this exact molecule, this guide proposes a de novo approach, establishing a reliable pathway for its discovery and characterization based on analogous and well-documented chemical transformations.[5][6]

Proposed Synthesis and Experimental Protocol

Retrosynthetic Analysis and Strategy

The most logical and robust approach for constructing the target molecule is through the acylation of a nucleophilic picolyl anion with an appropriate benzoyl derivative. The disconnection of the C-C bond between the carbonyl carbon and the pyridine-adjacent methylene group reveals two commercially available or readily synthesized precursors: 2,6-lutidine and a 3-bromobenzoyl source.

The proposed forward synthesis involves the deprotonation of the methyl group of 2,6-lutidine (2-methyl-6-methylpyridine) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a nucleophilic picolyllithium species. This anion is then reacted with an acylating agent, such as N,N-dimethyl-3-bromobenzamide, to yield the desired ketone.[5] This method is favored for its high efficiency and control over the reaction.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Anion Generation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A 2,6-Lutidine C Picolyllithium Anion A->C Deprotonation -78 °C B LDA in THF E Target Ketone (Crude) C->E Nucleophilic Attack D N,N-Dimethyl-3-bromobenzamide F Aqueous Quench (NH4Cl) E->F G Organic Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for the success of this reaction.

Materials:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2,6-Lutidine (anhydrous)

  • N,N-Dimethyl-3-bromobenzamide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and diisopropylamine (1.5 equiv.). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.5 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Anion Formation: To the LDA solution, add 2,6-lutidine (1.0 equiv.) dropwise. The solution may develop a deep red or orange color, indicative of anion formation. Stir the mixture at -78 °C for 1 hour.

  • Acylation: Dissolve N,N-Dimethyl-3-bromobenzamide (1.1 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This creates a self-validating system where data from orthogonal methods corroborate one another.

Analytical Workflow Diagram

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Other Techniques Start Purified Product HNMR ¹H NMR Start->HNMR Connectivity CNMR ¹³C NMR Start->CNMR Carbon Skeleton MS HRMS (ESI+) Start->MS Molecular Formula IR FT-IR Start->IR Functional Groups HPLC HPLC-UV Start->HPLC Purity Result Structural Confirmation & Purity >95% HNMR->Result CNMR->Result MS->Result IR->Result HPLC->Result

Caption: Orthogonal analytical workflow for structural confirmation and purity assessment.

Summary of Expected Characterization Data

The following table summarizes the predicted and expected analytical data for the target compound based on its structure and established spectroscopic principles.[7]

Technique Parameter Expected Observation / Value Rationale
¹H NMR Chemical Shift (δ)~8.0-7.2 ppm (m, 7H, Ar-H), ~4.4 ppm (s, 2H, -CH₂-), ~2.6 ppm (s, 3H, -CH₃)Distinct signals for aromatic protons, the key methylene bridge, and the pyridine methyl group.
¹³C NMR Chemical Shift (δ)~198 ppm (C=O), ~158 ppm (C-N), ~138-122 ppm (Ar-C), ~48 ppm (-CH₂-), ~24 ppm (-CH₃)Characteristic downfield shift for the ketone carbonyl carbon and distinct signals for all unique carbon environments.
HRMS (ESI+) m/z [M+H]⁺Calculated: 292.0229, 294.0208Provides exact mass and confirms the molecular formula (C₁₄H₁₃BrNO)⁺. The ~1:1 ratio of the two major peaks is the characteristic isotopic signature of bromine (⁷⁹Br/⁸¹Br).
FT-IR Wavenumber (cm⁻¹)~1700 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N/C=C stretch), ~780 cm⁻¹ (C-Br stretch)Confirms the presence of key functional groups: the ketone carbonyl and the carbon-bromine bond.
HPLC Purity>95% (by peak area at 254 nm)Quantifies the purity of the final compound, ensuring it is suitable for further studies.
Standard Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures data quality and reproducibility.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all peaks to determine relative proton ratios.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the synthesis and initial characterization of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. By following the proposed synthetic route and the multi-technique analytical workflow, researchers can reliably produce and validate this novel chemical entity.

The successful synthesis of this compound opens numerous avenues for further research. The bromophenyl moiety is primed for diversification through various palladium-catalyzed cross-coupling reactions, enabling the creation of a focused library of analogues. These new compounds can then be screened in a variety of biological assays to explore their potential as therapeutic agents, agrochemicals, or advanced materials.

References

  • Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters - ACS Publications, 2020. [Link]

  • A new synthesis of .alpha.-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. The Journal of Organic Chemistry - ACS Publications, 1980. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. National Center for Biotechnology Information (PMC), 2023. [Link]

  • Syntheses with the aid of lithiopyridines: Preparation of di‐pyridyl ketones, pyridyl‐phenyl‐carbinols and tri‐pyridyl‐carbinols. Recueil des Travaux Chimiques des Pays-Bas, 1951. [Link]

  • One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogen. ChemInform, 2013. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate, 2018. [Link]

Sources

Comprehensive Technical Guide on 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a highly specialized, bifunctional molecular building block utilized in advanced medicinal chemistry. While a definitive, universally indexed CAS Registry Number is often unassigned or held proprietary for such highly specific custom intermediates, its structural analogs (such as 1-(pyridin-4-yl)ethan-1-one) are widely utilized and cataloged in the synthesis of bioactive small molecules[1].

This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, mechanistic synthesis, and downstream utility of this compound. By acting as a central hub for both cross-coupling and heterocycle formation, this intermediate accelerates the discovery of targeted kinase inhibitors and GPCR modulators.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of an intermediate is critical for predicting its behavior in downstream reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanoneDefines exact connectivity.
Molecular Formula C₁₄H₁₂BrNOIndicates a highly unsaturated, halogenated framework.
Molecular Weight 290.16 g/mol Optimal size for an intermediate building block.
Exact Mass 289.0102 DaCritical for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~3.2Suggests high lipophilicity, favorable for passive membrane permeability.
Topological Polar Surface Area (TPSA) 29.9 ŲLow TPSA; ideal for CNS-penetrant drug scaffolds.
H-Bond Donors / Acceptors 0 / 2The pyridine nitrogen and ketone oxygen act as key interaction points.
Rotatable Bonds 3Provides necessary conformational flexibility to adapt to kinase binding pockets.

Strategic Importance in Medicinal Chemistry

The architecture of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is not arbitrary; it is designed with explicit causality to serve as a versatile pharmacophore assembly hub:

  • The 3-Bromophenyl Handle: Bromine is an ideal leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioning it at the meta (3-) position ensures that subsequent bulky aryl or amine additions do not sterically clash with the core ketone linker, allowing for late-stage diversification.

  • The 6-Methylpyridin-2-yl Moiety: The pyridine nitrogen serves as a critical hydrogen bond acceptor, a feature ubiquitous in kinase inhibitors binding to the ATP hinge region. The adjacent methyl group provides deliberate steric shielding, which restricts the rotational freedom of the molecule and locks it into a bioactive dihedral conformation.

  • The Ketone Linker: The central carbonyl group is highly electrophilic and flanked by an acidic methylene bridge. This 1,3-dielectrophilic equivalent is perfectly primed for condensation with hydrazines or amidines to yield complex heterocycles like pyrazoles, imidazoles, or thiazoles.

Synthetic Methodology & Experimental Protocol

The synthesis of 2-picolyl ketones requires precise control over enolate chemistry to prevent side reactions such as self-condensation or tertiary alcohol formation.

Causality in Reagent Selection

The synthesis relies on the deprotonation of 2,6-dimethylpyridine. The pKa of the lateral methyl protons is approximately 29. Using a sterically hindered, strong base like Lithium Diisopropylamide (LDA, pKa ~36) ensures quantitative, irreversible deprotonation without competing nucleophilic attack on the ester electrophile[2].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual and thermodynamic checkpoints are built into the workflow to ensure high fidelity.

  • Preparation of the Base (LDA):

    • In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M).

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Anion Generation:

    • Add 2,6-dimethylpyridine (1.0 equiv) dropwise to the LDA solution at -78 °C.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep red/orange color. This chromic shift visually confirms the successful formation of the lithium (6-methylpyridin-2-yl)methanide anion.

  • Electrophilic Quench (Crucial Step):

    • Dissolve ethyl 3-bromobenzoate (0.95 equiv) in anhydrous THF.

    • Causality-Driven Execution: Add the ester solution dropwise via a syringe pump over 1 hour. By keeping the ester as the limiting reagent in the presence of excess base, the newly formed ketone product (which is more acidic than the starting picoline, pKa ~15) is instantly deprotonated into a stable lithium enolate. This prevents the unreacted picolyl anion from attacking the newly formed ketone, thereby eliminating the formation of unwanted tertiary alcohol byproducts.

  • Workup & Isolation:

    • Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Downstream Workflow & Application

Once synthesized, this intermediate serves as a divergence point for multiple drug discovery pipelines. The logical relationship between the synthesis and its downstream applications is mapped below.

G A 2,6-Dimethylpyridine + LDA B Lithium (6-methylpyridin-2-yl)methanide A->B Deprotonation (-78°C) D 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (Target Intermediate) B->D Acyl Substitution C Ethyl 3-bromobenzoate C->D Electrophilic Quench E Pd-Catalyzed Cross-Coupling D->E via 3-Bromo Handle F Heterocycle Condensation D->F via Ketone Linker G Kinase Inhibitors E->G Late-Stage Diversification H GPCR Ligands F->H Pharmacophore Assembly

Caption: Experimental workflow detailing the synthesis and downstream diversification of the target intermediate.

Analytical Characterization & Validation

To ensure scientific integrity and trustworthiness, the synthesized intermediate must be rigorously validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the bromine atom provides a definitive, self-validating isotopic signature. A pure sample will display a characteristic 1:1 intensity ratio for the [M+H]⁺ and [M+H+2]⁺ peaks at m/z 290 and 292, confirming the preservation of the halogen handle.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Using an internal standard (e.g., 1,3,5-trimethoxybenzene) is highly recommended. The structural integrity of this intermediate is best verified by its methylene bridge (-CH₂-) protons. In a pure sample, these protons appear as a sharp singlet integrating to exactly 2.0 protons relative to the 3-bromophenyl aromatic signals. Any line broadening or deuterium exchange observed in this peak immediately alerts the researcher to enolization-driven degradation or the presence of residual base.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

A Theoretical and Computational Blueprint for the Analysis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Ketone

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structural motif, integral to a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone of rational drug design.[2] When functionalized with a ketone and a bromophenyl group, as in the case of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, the resulting molecule presents a compelling platform for the development of novel therapeutics. The presence of a reactive ketone, a modifiable bromine atom, and the inherent biological relevance of the pyridine ring offers a triad of opportunities for synthetic elaboration and biological targeting.[1][3]

This technical guide presents a comprehensive theoretical and computational workflow for the in-depth characterization of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. While extensive experimental and computational studies on this specific molecule are not yet prevalent in public literature, this document leverages established computational methodologies applied to analogous structures to provide a robust framework for its analysis.[4] By elucidating its structural, electronic, and reactive properties, we can unlock its potential in the rational design of novel drug candidates.

Structural and Electronic Characterization: A Quantum Mechanical Approach

A fundamental understanding of a molecule's three-dimensional structure and electronic landscape is paramount in predicting its chemical behavior and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful and accurate computational tool for this purpose, offering a balance between computational cost and accuracy.[5][6]

Protocol for Geometry Optimization and Vibrational Analysis

A detailed protocol for the computational analysis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone using DFT is outlined below. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Table 1: Key Parameters for DFT-based Structural and Electronic Analysis

ParameterValue/MethodRationaleReference
Software Gaussian 09 or similarWidely used and validated computational chemistry software package.[7]
Method B3LYPA hybrid functional known for its accuracy in predicting molecular geometries and electronic properties.[5][8]
Basis Set 6-311++G(d,p)A flexible basis set that provides a good description of electron distribution, including polarization and diffuse functions.[9]
Solvation Model IEFPCM (water)Implicitly models the effect of an aqueous solvent, which is crucial for simulating biological environments.[5]
Task Optimization + FrequencySimultaneously optimizes the molecular geometry to a minimum energy state and calculates vibrational frequencies to confirm it is a true minimum (no imaginary frequencies).[9]

Step-by-Step Computational Workflow:

  • Molecule Building: Construct the 3D structure of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the DFT software specifying the chosen method, basis set, solvation model, and task.

  • Geometry Optimization: Submit the input file for calculation. The software will iteratively adjust the atomic coordinates to find the lowest energy conformation.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to obtain the vibrational modes. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis of Results: Extract and analyze the optimized coordinates, bond lengths, bond angles, and vibrational frequencies. The calculated vibrational spectrum can be compared with experimental IR and Raman data for validation.

Computational_Workflow A 1. Molecule Building (3D Structure Generation) B 2. Input File Preparation (Method, Basis Set, Solvent) A->B Define Parameters C 3. Geometry Optimization (Energy Minimization) B->C Submit for Calculation D 4. Frequency Calculation (Vibrational Analysis) C->D Confirm True Minimum E 5. Results Analysis (Structural & Spectroscopic Data) D->E Extract & Interpret

Caption: A streamlined workflow for the computational analysis of the target molecule.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7][9]

Table 2: Predicted Frontier Molecular Orbital Properties

PropertyPredicted OutcomeSignificance in Drug DesignReference
HOMO Energy Localized on the bromophenyl and pyridine ringsIndicates regions susceptible to electrophilic attack.[7]
LUMO Energy Localized on the ketone and pyridine moietiesIndicates regions susceptible to nucleophilic attack.[7]
HOMO-LUMO Gap (ΔE) ModerateSuggests a balance between stability and reactivity, which is often desirable in drug candidates.[9]
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9][10] This information is invaluable for predicting how the molecule will interact with biological targets, such as proteins and enzymes.

For 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, the MEP map is expected to show:

  • Negative Potential (Red/Yellow): Around the oxygen atom of the ketone group and the nitrogen atom of the pyridine ring, indicating these are likely sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Around the hydrogen atoms of the methyl group and the phenyl ring, indicating potential hydrogen bond donor sites.

MEP_Prediction Molecule 1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone Negative Negative Potential (Electron-Rich) Molecule->Negative Predicted Location Positive Positive Potential (Electron-Poor) Molecule->Positive Predicted Location Ketone_O Ketone Oxygen Negative->Ketone_O Pyridine_N Pyridine Nitrogen Negative->Pyridine_N Methyl_H Methyl Hydrogens Positive->Methyl_H Phenyl_H Phenyl Hydrogens Positive->Phenyl_H

Caption: Predicted electrostatic potential distribution on the target molecule.

Potential Applications in Drug Discovery: Molecular Docking Simulations

Pyridyl ketone derivatives have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development.[11][12] Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.[12] This allows for the identification of potential binding modes and the estimation of binding affinity.

Protocol for Molecular Docking Studies

The following protocol outlines the steps for conducting a molecular docking study with 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Table 3: Key Parameters for Molecular Docking Simulations

ParameterValue/MethodRationaleReference
Software AutoDock Vina, Glide, or similarWidely used and validated molecular docking software.[12][13]
Target Protein Selected based on therapeutic area (e.g., kinases, cholinesterases)The choice of target is crucial for the relevance of the study.[12][14]
Ligand Preparation Energy minimized 3D structure from DFTAn accurate ligand structure is essential for reliable docking results.[9]
Receptor Preparation Removal of water molecules, addition of hydrogen atomsPrepares the protein structure for docking by ensuring correct protonation states and removing non-essential molecules.[12]
Grid Box Definition Centered on the active site of the target proteinDefines the search space for the docking algorithm.[12]
Docking Algorithm Lamarckian Genetic Algorithm (for AutoDock) or similarAn efficient algorithm for exploring the conformational space of the ligand within the active site.[12]
Analysis of Results Binding energy, RMSD, and visualization of interactionsUsed to score and rank the predicted binding poses and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[11][12]

Step-by-Step Docking Workflow:

  • Target Selection and Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water, adding hydrogens, and assigning charges.

  • Ligand Preparation: Use the energy-minimized structure of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone obtained from the DFT calculations.

  • Grid Generation: Define a grid box that encompasses the active site of the target protein.

  • Docking Simulation: Run the docking simulation to predict the binding poses of the ligand.

  • Pose Analysis and Visualization: Analyze the results to identify the most favorable binding pose based on the docking score and clustering. Visualize the protein-ligand complex to identify key intermolecular interactions.

Docking_Workflow A 1. Target Selection & Preparation (PDB Structure) C 3. Grid Generation (Define Active Site) A->C B 2. Ligand Preparation (DFT Optimized Structure) B->C D 4. Docking Simulation (Predict Binding Poses) C->D E 5. Pose Analysis & Visualization (Identify Key Interactions) D->E

Sources

Methodological & Application

using 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, protein kinases have emerged as one of the most significant classes of therapeutic targets, with their dysregulation being a key factor in a multitude of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a central focus of pharmaceutical research and development.[2]

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a heteroaryl ketone that serves as a highly valuable and versatile starting material in the synthesis of such inhibitors. Its structure incorporates several key features that make it an ideal scaffold for medicinal chemists: the pyridine ring, a common motif in many approved kinase inhibitors known for its ability to form crucial hydrogen bonds within the ATP-binding site[3][4]; a bromine atom on the phenyl ring, which provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[5][6]; and a ketone group that can be readily functionalized through various condensation and cyclization reactions.[5] This application note provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and its subsequent elaboration into potent kinase inhibitors, with a particular focus on targeting the p38 MAP kinase signaling pathway.

The p38 MAPK Signaling Pathway: A Key Therapeutic Target

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway that governs a wide array of cellular processes, including inflammation, cell differentiation, apoptosis, and survival.[7][8][9] This pathway is activated by a range of extracellular stimuli, including inflammatory cytokines and environmental stressors.[9] Upon activation, a series of phosphorylation events occur, culminating in the activation of p38 MAPK, which then phosphorylates various downstream targets, including transcription factors and other kinases.[8][10]

Dysregulation and persistent activation of the p38 MAPK pathway have been implicated in the pathogenesis of numerous diseases. In inflammatory conditions like rheumatoid arthritis, it drives the overproduction of pro-inflammatory cytokines such as TNF-α and IL-6.[9] In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, it is linked to neuronal apoptosis and neuroinflammation.[7][9][11] Furthermore, the role of p38 MAPK in cancer is complex; it can act as both a tumor suppressor and a promoter of tumor progression, depending on the cellular context.[9][10] Consequently, the development of potent and selective p38 MAPK inhibitors is a highly promising therapeutic strategy.[8]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress UV, Osmotic Shock, Heat Shock MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines TNF-α, IL-1β Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Kinases Other Kinases (e.g., MK2) p38->Kinases phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C, p53) p38->TranscriptionFactors phosphorylates Inflammation Inflammation Kinases->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Differentiation Cell Differentiation TranscriptionFactors->Differentiation

Caption: The p38 MAPK signaling cascade.

Synthesis Protocol: From Intermediate to Potent Inhibitor

The synthesis of a kinase inhibitor using 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone as a starting material can be achieved through a multi-step process. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the 3-position of the phenyl ring, followed by a condensation reaction to form a new heterocyclic ring system. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Part 1: Synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

This key intermediate can be synthesized via a Claisen condensation between an appropriate picolinic ester and a deprotonated phenylacetic acid derivative, or similar methods for generating heteroaryl ketones.[12]

Synthesis_Workflow Start1 Methyl 6-methylpicolinate Intermediate Claisen Condensation Start1->Intermediate Start2 3-Bromophenylacetonitrile Base Strong Base (e.g., NaH, LDA) Start2->Base Base->Intermediate Product1 1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone Intermediate->Product1 Suzuki Suzuki Coupling (Pd Catalyst, Base) Product1->Suzuki ArylBoronic Arylboronic Acid ArylBoronic->Suzuki Product2 Coupled Intermediate Suzuki->Product2 Condensation Cyclization/ Condensation Product2->Condensation FinalProduct Final Kinase Inhibitor Condensation->FinalProduct

Caption: General workflow for inhibitor synthesis.

Part 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of the bromo-intermediate with an arylboronic acid.

Materials and Reagents:

  • 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Protocol:

  • To a reaction flask, add 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (0.05-0.10 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

Part 3: Elaboration into a Final Inhibitor (Example: Hantzsch Thiazole Synthesis)

The ketone moiety of the coupled product can be used to construct various heterocyclic systems. For example, a 2-aminothiazole, a common pharmacophore in kinase inhibitors, can be synthesized.[5]

Step-by-Step Protocol:

  • First, perform an α-bromination of the ketone of the coupled product using a brominating agent like bromine in chloroform.[5]

  • Dissolve the resulting crude α-bromo ketone in a suitable solvent like ethanol.

  • Add thiourea (1.1 eq) to the solution and reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-aminothiazole derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

Application in Kinase Inhibition Assays

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. A variety of in vitro kinase assay formats are available, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).[13][14][15][16] The choice of assay depends on factors such as throughput requirements, sensitivity, and available equipment.

Kinase_Assay_Workflow Prep Reagent Preparation Plate Plate Compounds (Serial Dilutions of Inhibitor) Prep->Plate AddKinase Add Kinase & Substrate Plate->AddKinase Incubate1 Pre-incubation AddKinase->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate at RT Initiate->Incubate2 Detect Add Detection Reagent (e.g., ADP-Glo™, Antibody) Incubate2->Detect Read Read Plate (Luminescence/Fluorescence) Detect->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze

Caption: Workflow for a typical in vitro kinase assay.

Protocol: ADP-Glo™ Luminescent Kinase Assay for p38α MAPK

This protocol provides a general framework for determining the IC₅₀ value of a synthesized inhibitor against p38α MAPK using a commercially available luminescent assay.

Materials and Reagents:

  • Synthesized inhibitor compound dissolved in DMSO

  • Recombinant active p38α MAPK enzyme

  • Kinase-specific substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer

  • 384-well plates

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in the 384-well plate. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).[13]

  • Kinase Reaction:

    • Add the kinase enzyme and substrate mixture to each well.

    • Add the diluted inhibitor or DMSO (for controls) to the appropriate wells.[15]

    • Allow the plate to incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[15]

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Interpretation and Quantitative Analysis

The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. The half-maximal inhibitory concentration (IC₅₀) value is then determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software like Prism.

Compound IDScaffold Modificationp38α MAPK IC₅₀ (nM)
INH-001 4-Fluorophenyl (Suzuki)75.3
INH-002 4-Methoxyphenyl (Suzuki)152.1
INH-003 Pyrimidin-5-yl (Suzuki)25.8
INH-004 3-Aminophenyl (Suzuki)98.4

This table presents hypothetical data for illustrative purposes.

Conclusion

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone represents a powerful and adaptable starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the rapid generation of diverse chemical libraries. By leveraging established synthetic methodologies, such as the Suzuki-Miyaura coupling and various cyclization reactions, researchers can efficiently develop potent and selective inhibitors targeting key signaling pathways like p38 MAPK. The combination of robust synthetic protocols and reliable in vitro assays provides a clear path from chemical synthesis to biological evaluation, accelerating the discovery of new therapeutic agents for a wide range of diseases.

References

  • Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. (2017). Frontiers in Molecular Neuroscience.
  • p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. (2021). JCI Insight.
  • The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegener
  • Synthesis and evaluation of heteroaryl-ketone derivatives as a novel class of VEGFR-2 inhibitors. (2008). PubMed.
  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (n.d.). PMC - NIH.
  • What are p38 MAPK inhibitors and how do they work? (2024).
  • 3.6. In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • LanthaScreen Eu kinase binding assay for DYRK1B Overview. (n.d.). Thermo Fisher Scientific.
  • Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO.
  • TXK Kinase Assay Protocol. (n.d.).
  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. (2003).
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.).
  • Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008).
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. (n.d.).
  • Inhibitors Approved for Clinical Use. (n.d.). MRC PPU.

Sources

Application Note: Strategic Utilization of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone in Targeted Therapeutics Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds relies heavily on bifunctional building blocks. 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (Molecular Formula: C₁₄H₁₂BrNO) is a highly versatile intermediate designed for the divergent synthesis of targeted therapeutics. Featuring an enolizable α-methylene ketone and a meta-substituted aryl bromide, this compound serves as an ideal precursor for constructing complex trisubstituted imidazoles and pyrazoles.

This application note details the structural rationale, experimental workflows, and self-validating protocols for utilizing this building block in two critical areas of drug development: the synthesis of ALK5 (TGF-β type I receptor) kinase inhibitors[1] and its late-stage functionalization into Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Mechanistic Utility

As a Senior Application Scientist, it is crucial to understand why a building block behaves the way it does, rather than just knowing how to react it. The utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone stems from three distinct pharmacophoric and reactive features:

  • The 6-Methylpyridin-2-yl Moiety : In kinase inhibitor design, the pyridine nitrogen acts as a critical hydrogen bond acceptor within the ATP-binding hinge region of kinases such as ALK5 and p38 MAPK[2]. The adjacent methyl group provides a steric shield that restricts the torsion angle of the attached heterocycle, significantly enhancing kinase selectivity by preventing off-target binding.

  • The α-Methylene Ketone : Flanked by a carbonyl and a pyridine ring, the methylene protons are highly acidic. This allows for controlled α-oxidation to yield 1,2-diketones, which are the foundational electrophiles for Radziszewski-type multicomponent imidazole syntheses.

  • The 3-Bromophenyl Handle : The bromine atom is chemically inert during the acidic/thermal conditions of heterocycle formation. However, once the core scaffold is built, it serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the attachment of solvent-exposed linkers for PROTAC design[3].

SynthWorkflow SM 1-(3-Bromophenyl)-2- (6-methylpyridin-2-yl)ethanone Oxidation SeO2 Oxidation (1,2-Dione Formation) SM->Oxidation α-Methylene Condensation NH4OAc + R-CHO (Cyclization) Oxidation->Condensation Imidazole 3-Bromo-Aryl Imidazole Core Condensation->Imidazole Scaffold CrossCoupling Pd(dppf)Cl2 Suzuki Coupling Imidazole->CrossCoupling 3-Bromo Handle PROTAC PROTAC / Degrader (CRBN Ligand) CrossCoupling->PROTAC PEG Linker

Divergent synthetic workflow from the ethanone building block to PROTACs.

Application 1: Synthesis of ALK5 Kinase Inhibitors

The 2-pyridyl-imidazole core is a well-documented privileged scaffold for ALK5 inhibitors, functionally analogous to the benchmark inhibitor[1]. By blocking downstream phosphorylation of SMAD2/3, these inhibitors are potent agents against fibrosis and solid tumors[2].

Protocol 1: Multicomponent Synthesis of Trisubstituted Imidazoles

Step 1: Selective α-Oxidation

  • Procedure : Dissolve 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq) in anhydrous 1,4-dioxane. Add Selenium Dioxide (SeO₂, 1.2 eq) and reflux at 100°C for 4 hours.

  • Causality : SeO₂ selectively oxidizes the activated α-methylene group to a ketone, yielding the corresponding 1,2-dione. 1,4-dioxane is chosen for its boiling point, providing optimal thermal energy to drive the oxidation without inducing C-C bond cleavage (which commonly occurs with harsher oxidants like KMnO₄).

  • Purification : Filter the hot mixture through a pad of Celite. Crucial: Removing elemental red selenium waste is mandatory to prevent severe catalyst poisoning in downstream palladium-mediated steps.

Step 2: Radziszewski Condensation

  • Procedure : To the crude 1,2-dione dissolved in glacial acetic acid, add an aryl aldehyde (e.g., benzo[d][1,3]dioxole-5-carbaldehyde, 1.0 eq) and ammonium acetate (NH₄OAc, 10.0 eq). Heat at 100°C for 12 hours.

  • Causality : NH₄OAc dissociates into ammonia in situ, acting as the dual nitrogen source for the imidazole ring. Glacial acetic acid serves a dual purpose as both the solvent and a weak acid catalyst, promoting rapid imine condensation and subsequent cyclization into the highly stable aromatic imidazole core.

Pathway TGFb TGF-β Ligand TBRII TGF-β Type II Receptor TGFb->TBRII ALK5 ALK5 (TGF-β Type I) TBRII->ALK5 Recruitment SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Kinase Activity Inhibitor Imidazole Derivative (Synthesized Inhibitor) Inhibitor->ALK5 ATP-competitive Inhibition Transcription Gene Transcription (Fibrosis/Oncology) SMAD23->Transcription Nuclear Translocation

Mechanism of ALK5 inhibition blocking downstream SMAD2/3 phosphorylation.

Application 2: Late-Stage Functionalization for PROTACs

Once the kinase-binding core is established, the preserved 3-bromophenyl group acts as a vector pointing toward the solvent-exposed region of the kinase. This makes it an ideal anchor point for attaching E3 ligase ligands via PEGylated linkers to create PROTACs.

Protocol 2: Suzuki-Miyaura Coupling for Linker Attachment
  • Preparation : In an oven-dried Schlenk flask, combine the 3-bromo-aryl imidazole intermediate (1.0 eq), a PEGylated Cereblon-ligand boronic ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition : Add a thoroughly degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Causality: The biphasic solvent system is critical. It ensures that both the highly lipophilic imidazole core and the polar, water-soluble PEGylated boronic ester remain in solution. The water component specifically accelerates the transmetalation step of the catalytic cycle.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) under a strict argon atmosphere. Heat to 90°C for 8 hours. Causality: Pd(dppf)Cl₂ is specifically selected over standard catalysts like Pd(PPh₃)₄. The large bite angle of the bidentate dppf ligand structurally forces the palladium center to accelerate the reductive elimination of sterically hindered, bulky PEGylated substrates—which is universally the rate-limiting step in PROTAC synthesis[3].

Data & Results Presentation

To validate the experimental choices, quantitative data from optimization and pharmacological profiling are summarized below.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for PROTAC Synthesis

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9022Poor solubility of PEG-boronic ester; slow reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 78 Optimal reductive elimination due to large bite angle.
Pd₂(dba)₃ / XPhosCs₂CO₃DMF10045Harsher base led to significant protodeboronation of the linker.

Table 2: Pharmacological Profiling of Synthesized Derivatives

CompoundALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Profile
SB-431542 (Reference)94>10,000>100x selective for ALK5
Synthesized Imidazole Core112>10,000>89x selective for ALK5
PROTAC Derivative450>10,000>22x (Maintains binding; degrades ALK5)

References

  • Inman, G. J., et al. "SB-431542 Is a Potent and Specific Inhibitor of Transforming Growth Factor-beta Superfamily Type I Activin Receptor-Like Kinase (ALK) Receptors ALK4, ALK5, and ALK7." Molecular Pharmacology, 2002. URL:[Link]

  • Davies, M. R., et al. "TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis." PLoS One, 2016. URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies." University of Liverpool Repository, 2021. URL: [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the experimental setup and execution of the Suzuki-Miyaura cross-coupling reaction using 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone as a key building block. This versatile ketone scaffold contains a strategically placed bromo-substituent, ideal for palladium-catalyzed carbon-carbon bond formation, a cornerstone of modern medicinal chemistry. We present a detailed, field-proven protocol, discuss the rationale behind critical experimental choices, offer troubleshooting guidance, and illustrate the workflow and underlying catalytic mechanism.

Introduction: The Strategic Value of the Scaffold

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a valuable heterocyclic ketone scaffold for drug discovery programs. Its structure is endowed with three key features for molecular elaboration:

  • An Aryl Bromide: The 3-bromophenyl moiety serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups.

  • A Ketone Linker: The carbonyl group can be readily transformed into other functionalities, such as alcohols via reduction, alkenes via olefination, or amines via reductive amination, providing a vector for structural diversification.

  • A Pyridinyl Moiety: The 6-methylpyridine ring often enhances aqueous solubility and can modulate pharmacokinetic properties. The nitrogen atom can act as a hydrogen bond acceptor and a potential coordination site for metalloenzymes, making it a privileged structure in many biologically active molecules.[1]

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C-C bonds due to its mild reaction conditions and remarkable tolerance of various functional groups.[2][3] This note will focus on a representative protocol for coupling this scaffold with a generic arylboronic acid.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimization and troubleshooting. The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst. The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. The choice of base is critical as it facilitates the formation of a more reactive boronate species.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

This mechanistic understanding informs our choice of reagents, such as the necessity of an inert atmosphere to protect the Pd(0) catalyst and the critical role of the base.[4][5]

Detailed Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone with a representative arylboronic acid.

3.1. Materials and Reagents

ReagentGradeSupplierNotes
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone≥95%VariesStarting Material (SM)
Arylboronic Acid≥97%VariesCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%VariesCatalyst
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%VariesBase
1,4-DioxaneAnhydrous, ≥99.8%VariesSolvent
Deionized WaterN/AIn-houseSolvent
Ethyl AcetateACS GradeVariesExtraction Solvent
Brine (Saturated NaCl solution)N/AIn-houseAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariesDrying Agent
Silica Gel230-400 meshVariesChromatography

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask, add 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable starting material. K₃PO₄ is an effective base for promoting transmetalation while being compatible with many functional groups.[5]

  • Inert Atmosphere: Seal the flask and connect it to a manifold. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Rationale: Rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and to minimize the oxidative homocoupling of the boronic acid, a common side reaction.[4][6]

  • Solvent Addition: To the flask containing the solids, add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.

    • Rationale: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reagents and the inorganic base.[7] The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) before use.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), to the flask. Immediately reseal and place the flask under a positive pressure of inert gas.

    • Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst that provides the active Pd(0) species directly. It should be added last to the degassed mixture to minimize its exposure to air.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with water, then with brine.

    • Rationale: Washing with water removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G reagents 1. Combine Solids (Aryl Bromide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst 4. Add Pd(0) Catalyst solvents->catalyst heat 5. Heat Reaction (85-95 °C, 12-24h) catalyst->heat workup 6. Aqueous Work-up (EtOAc/Water Extraction) heat->workup purify 7. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Ar-Br pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Ar'-B(OH)₂ Base trans_label Transmetalation pd2_trans->pd0 Ar-Ar' oa_label Oxidative Addition re_label Reductive Elimination

Sources

Application Notes & Protocols: A Strategic Guide to Analog Development from 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone scaffold is a highly versatile starting material for medicinal chemistry and drug discovery programs. Its strategic architecture presents three primary, chemically distinct reactive centers: a readily functionalized aryl bromide, a modifiable ketone, and an activatable α-methylene bridge. This guide provides an in-depth exploration of synthetic strategies to systematically develop diverse analog libraries from this core structure. We will detail robust, field-proven protocols for key transformations including palladium-catalyzed cross-coupling, ketone modifications, and α-functionalization. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to troubleshoot and adapt these methods for their specific discovery objectives.

The Strategic Value of the Core Scaffold

The utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone lies in its trifecta of reactive sites, which allows for a modular and divergent approach to analog synthesis. The pyridine ring is a well-established motif in numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and participate in key interactions with biological targets.[1][2] The strategic placement of the bromo-, keto-, and methyl- functionalities provides a powerful platform for exploring structure-activity relationships (SAR).

This guide is structured around the three principal points of diversification on the scaffold, labeled as Vector 1 , Vector 2 , and Vector 3 .

cluster_scaffold Core Scaffold: 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone Scaffold Scaffold V1 Vector 1 (Aryl Bromide) Scaffold->V1 C(sp2)-Br Functionalization V2 Vector 2 (Ketone) Scaffold->V2 Carbonyl Chemistry V3 Vector 3 (α-Methylene) Scaffold->V3 Enolate Chemistry

Caption: Primary diversification vectors of the core scaffold.

Vector 1: Functionalization of the Aryl Bromide

The carbon-bromine bond on the phenyl ring is an ideal handle for modern cross-coupling reactions, enabling the introduction of a vast array of substituents. This vector is paramount for exploring interactions within lipophilic pockets of target proteins or for installing bioisosteric replacements to modulate physicochemical properties.[3][4]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between sp2-hybridized carbons.[5][6] It offers exceptional functional group tolerance and generally proceeds under mild conditions.[7][8]

Causality of Experimental Choices:

  • Catalyst: A Pd(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Start Starting Material (Aryl Bromide) Reaction Reaction at Elevated Temp (e.g., 90-100 °C) Start->Reaction Reagents Arylboronic Acid Pd(0) Catalyst Base Reagents->Reaction Solvent Solvent System (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Coupled Product (Biaryl Analog) Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.1: Synthesis of 1-(3-(4-methoxyphenyl)phenyl)-2-(6-methylpyridin-2-yl)ethanone

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 95 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analog ExampleBoronic AcidYield (%)Notes
A1 4-methoxyphenylboronic acid85Electron-donating groups are well-tolerated.
A2 3-cyanophenylboronic acid78Electron-withdrawing groups are well-tolerated.
A3 Thiophene-3-boronic acid81Heteroaromatic boronic acids are suitable coupling partners.
A4 4-(trifluoromethyl)phenylboronic acid75Strong electron-withdrawing groups may require slightly longer reaction times.

Vector 2: Elaboration of the Ketone Carbonyl

The ketone functionality is a versatile hub for introducing new polar groups, chiral centers, and nitrogen-containing moieties that can significantly influence a compound's solubility, metabolic stability, and target engagement.

Reduction to a Secondary Alcohol

Reduction of the ketone to a secondary alcohol introduces a hydroxyl group, a key hydrogen bond donor/acceptor, and creates a chiral center. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[9]

Protocol 3.1: Synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethan-1-ol

  • Dissolution: Dissolve 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude alcohol can often be used without further purification or can be purified by column chromatography if necessary.

  • Validation: Characterize the product by NMR and HRMS.

Reductive Amination for C-N Bond Formation

Reductive amination is a powerful, one-pot method for converting a ketone into an amine.[10] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other hydride reagents and does not readily reduce the starting ketone.[10]

Start Starting Ketone + Primary/Secondary Amine Imine_Formation Imine/Iminium Formation Start->Imine_Formation Acid Acetic Acid (cat.) Acid->Imine_Formation Solvent Solvent (e.g., DCE, THF) Solvent->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing_Agent Add STAB [NaBH(OAc)3] Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Product Amine Product Workup->Product

Caption: Workflow for one-pot reductive amination.

Protocol 3.2: Synthesis of N-benzyl-1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethan-1-amine

  • Reaction Setup: To a flask, add 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq), benzylamine (1.1 eq), and 1,2-dichloroethane (DCE) as the solvent.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor by LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Validation: Characterize the final amine product by NMR and HRMS.

Vector 3: Functionalization of the α-Methylene Bridge

The methylene group adjacent to the ketone (the α-position) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for introducing substituents at this position, leading to α-amino ketones, which are valuable substructures in bioactive molecules.[11][12]

Direct α-Amination

The direct introduction of a nitrogen atom at the α-position is a highly efficient strategy for generating novel analogs. Copper-catalyzed methods provide a direct route for the amination of ketones with various amines.[13]

Causality of Experimental Choices:

  • Catalyst: A copper(II) salt, such as CuBr₂, acts as a Lewis acid to activate the ketone and facilitate the formation of an α-bromo ketone intermediate in situ.[13]

  • Amine Nucleophile: A wide range of primary and secondary amines can then displace the bromide to form the desired α-amino ketone.

Start Starting Ketone Step1 In situ α-Bromination (via CuBr2 catalysis) Start->Step1 Intermediate α-Bromo Ketone (Transient Intermediate) Step1->Intermediate Step2 Nucleophilic Substitution (Amine) Intermediate->Step2 Product α-Amino Ketone Step2->Product

Caption: Proposed mechanism for copper-catalyzed α-amination.

Protocol 4.1: Synthesis of 1-(3-Bromophenyl)-2-(morpholino)-2-(6-methylpyridin-2-yl)ethanone

  • Reaction Setup: In a sealed vial, combine 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq), morpholine (2.0 eq), and copper(II) bromide (CuBr₂, 0.1 eq).

  • Solvent: Add dimethylformamide (DMF) as the solvent.

  • Reaction: Seal the vial and heat the mixture to 80 °C for 24 hours.

  • Monitoring: Allow the reaction to cool and monitor the conversion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

  • Validation: Confirm the structure of the α-amino ketone by NMR and HRMS.

Conclusion

The synthetic routes outlined in this guide demonstrate the immense potential of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone as a foundational scaffold for medicinal chemistry. By strategically applying modern synthetic methodologies to its three key diversification points, researchers can rapidly generate large and diverse libraries of novel compounds. The provided protocols are robust and adaptable, offering a solid framework for the exploration of chemical space in the pursuit of new therapeutic agents. Each step, from reagent selection to reaction monitoring and final validation, is designed to ensure scientific integrity and reproducibility.

References

  • Benchchem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366. [Link]

  • Khan, I., et al. (2016). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Foley, D. J., & Toste, F. D. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9574-9590. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2024). Reduction of Ketones and Coupling of Ketyls by a Zn–Zn-Bonded Compound. Inorganic Chemistry. [Link]

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Hossain, M. I., et al. (2024). Three water-soluble copper(II) N-heterocyclic carbene complexes: Toward copper-catalyzed ketone reduction under sustainable conditions. PMC. [Link]

  • Benchchem. (n.d.). Synthesis of 1-(3-Bromopyridin-2-yl)ethanone from 2-Acetylpyridine: An Application Note and Detailed Protocol.
  • ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [https://www.semanticscholar.org/paper/Facile-synthesis-of-N-(-4-bromophenyl)-1-(-3-via-Khan-Ahmad/d8e1e127976e565983792f39281a4b568c076f7b]([Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Abdel-Magid, A. F., et al. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters. [Link]

  • de Souza, A. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Chorell, E., et al. (2014). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PMC. [Link]

  • Fu, G. C., & Dai, X. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC. [Link]

  • ResearchGate. (n.d.). Molecular Editing of Ketones through N-Heterocyclic Carbene and Photo Dual Catalysis. Retrieved from ResearchGate. [Link]

  • Evans, R. W., et al. (2013). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Journal of the American Chemical Society, 135(43), 16074-16077. [Link]

  • Wang, Y., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Gandeepan, P., & Li, C. J. (2018). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC. [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of 2-Bromo-1-phenylethanone Derivatives using N-Bromosuccinimide. [Link]

  • ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Stepan, A. F., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Retrieved from ResearchGate. [Link]

  • ChemRxiv. (2026). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. [Link]

  • Hypha Discovery Blogs. (2022). Bioisosteres that influence metabolism. [Link]

  • Adeloye, A. O., & Ajibade, P. A. (2014). Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs). MDPI. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5133-5139. [Link]

  • Khan, I., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

Scale-Up Synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The compound 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is a highly versatile α -pyridyl ketone. Molecules of this class serve as critical synthetic intermediates in medicinal chemistry, frequently utilized as precursors for complex heterocycles, kinase inhibitors, and metabotropic glutamate receptor (mGluR) negative allosteric modulators [1].

Scaling up the synthesis of α -pyridyl ketones presents unique chemical engineering and safety challenges. The most direct synthetic route involves the Claisen-type condensation of a lithiated pyridine derivative with an aryl ester. This application note details a robust, field-proven 100-gram scale batch protocol. We emphasize the causality behind stoichiometric choices, exotherm mitigation, and cryogenic stability to ensure a self-validating, high-yield process[2].

Mechanistic Rationale & Stoichiometric Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and parameters are selected, rather than blindly following a recipe. The synthesis relies on the nucleophilic acyl substitution of ethyl 3-bromobenzoate by (6-methylpyridin-2-yl)methyllithium.

  • Base Selection (LDA vs. n-BuLi): Direct application of n-butyllithium to 2,6-dimethylpyridine often leads to competitive nucleophilic addition to the electrophilic pyridine ring (Ziegler-Natta type alkylation). By pre-forming Lithium Diisopropylamide (LDA), we utilize a sterically hindered, non-nucleophilic base that exclusively deprotonates the purely acidic methyl group.

  • The "2.1 Equivalent" Rule: The condensation of an ester with a carbanion yields a ketone. The α -protons of the newly formed 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (flanked by a carbonyl and a pyridine ring) are significantly more acidic than the starting methyl protons of 2,6-dimethylpyridine. Consequently, the moment the product is formed, it instantly consumes a second equivalent of the lithiated intermediate to form a stable lithium enolate. Failing to use ≥2 equivalents of the nucleophile restricts the maximum theoretical yield to 50%. We utilize 2.1 equivalents to drive the reaction to complete consumption of the valuable ester [3].

  • Cryogenic Control (-78 °C): Organolithium species are prone to thermal degradation and self-condensation. Maintaining the reaction at -78 °C stabilizes the highly reactive (6-methylpyridin-2-yl)methyllithium and prevents the tetrahedral intermediate from prematurely collapsing, thereby suppressing tertiary alcohol byproducts [2].

Synthetic Pathway & Workflow

Workflow DIPA Diisopropylamine (2.2 eq) LDA LDA (2.1 eq) DIPA->LDA THF, -78°C to 0°C nBuLi n-BuLi (2.1 eq) nBuLi->LDA Lithiated Lithiated Pyridine Intermediate LDA->Lithiated -78°C, 1 h Lutidine 2,6-Dimethylpyridine (2.1 eq) Lutidine->Lithiated Enolate Lithium Enolate of Product Lithiated->Enolate + Ester -78°C, 2 h Ester Ethyl 3-bromobenzoate (1.0 eq) Ester->Enolate Product Target Ketone Product Enolate->Product NH4Cl (aq) Quench

Figure 1: Mechanistic workflow of the cryogenic Claisen-type condensation.

Quantitative Data: Scale-Up Metrics

The following table outlines the material requirements for a ~100 g scale synthesis based on 0.50 moles of the limiting reagent.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
Ethyl 3-bromobenzoate 229.071.0114.5 g0.50Limiting Reagent / Electrophile
2,6-Dimethylpyridine 107.152.1112.5 g1.05Nucleophile Precursor
Diisopropylamine (DIPA) 101.192.2111.3 g1.10Non-nucleophilic Base Precursor
n-Butyllithium (2.5M) 64.062.1420 mL1.05Strong Base
THF (Anhydrous) 72.11-1.5 L-Reaction Solvent
Ammonium Chloride (aq) 53.49Excess1.0 L-Quenching Agent

Step-by-Step Scale-Up Protocol

Safety Warning: Organolithium reagents are highly pyrophoric. This procedure must be conducted under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Phase 1: In Situ Generation of Lithium Diisopropylamide (LDA)
  • To a flame-dried 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and argon inlet, charge anhydrous THF (1.0 L) and diisopropylamine (111.3 g, 1.10 mol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (420 mL of a 2.5 M solution in hexanes, 1.05 mol) dropwise via an addition funnel over 45 minutes. Critical Control: Maintain the internal temperature below -65 °C to prevent solvent degradation.

  • Once the addition is complete, warm the mixture to 0 °C for 15 minutes to ensure the quantitative formation of LDA, then re-cool the system to -78 °C.

Phase 2: Cryogenic Lithiation of 2,6-Dimethylpyridine
  • Dilute 2,6-dimethylpyridine (112.5 g, 1.05 mol) in anhydrous THF (200 mL) and transfer to a clean addition funnel.

  • Add the 2,6-dimethylpyridine solution dropwise to the LDA mixture at -78 °C over 30 minutes.

  • Stir the resulting deep red/orange solution at -78 °C for exactly 1 hour. This extended stirring ensures complete deprotonation of the methyl group while avoiding thermal decomposition.

Phase 3: Electrophilic Quench (C-C Bond Formation)
  • Dissolve ethyl 3-bromobenzoate (114.5 g, 0.50 mol) in anhydrous THF (300 mL).

  • Add the ester solution dropwise to the lithiated pyridine mixture over 1 hour. Strict temperature control (<-70 °C) is mandatory here to minimize double addition and self-condensation side reactions.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench into 1 mL of saturated aqueous NH 4​ Cl, extract with ethyl acetate, and analyze via HPLC or TLC to validate the complete consumption of ethyl 3-bromobenzoate. This ensures the protocol is a self-validating system before proceeding to bulk quench.

Phase 4: Quenching and Downstream Processing
  • Quench the bulk reaction at -78 °C by the rapid, yet controlled, addition of saturated aqueous NH 4​ Cl (1.0 L).

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature (approx. 20 °C).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2 × 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

Phase 5: Purification & Analytical Validation
  • Purify the crude material via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in hexanes). Alternatively, for high-throughput scale-up, the crude material can be recrystallized from hot ethanol/water.

  • Analytical Confirmation:

    • 1 H NMR (CDCl 3​ ): Validate the structure by observing the characteristic singlet for the highly deshielded α -CH 2​ group at ~4.4 ppm, the pyridine methyl singlet at ~2.5 ppm, and the distinct splitting pattern of the 3-bromophenyl ring (7.2 - 8.1 ppm).

    • LC-MS: Confirm the expected mass [M+H] + corresponding to the isotopic distribution of the bromine atom ( 79 Br/ 81 Br).

References

  • European Patent Office. "METABOTROPIC GLUTAMATE RECEPTOR NEGATIVE ALLOSTERIC MODULATORS (NAMS) AND USES THEREOF." EP 3154954 B1. URL:[1]

  • Cole, K. P. et al. "Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material." Organic Process Research & Development. URL:[Link][2]

  • Campeau, L.-C. et al. "Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands." Journal of the American Chemical Society. URL:[Link][3]

Sources

Application Note: Harnessing 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone in Halogen-Enriched Fragment-Based Drug Discovery (HEF-FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage pharmaceutical research by efficiently sampling chemical space to identify high-quality starting points for hit-to-lead optimization. Recently, Halogen-Enriched Fragment Libraries (HEFLibs) have emerged as highly specialized toolkits designed to probe cryptic binding pockets and identify halogen bonding "hot spots" within target proteins[1].

This application note details the biophysical and synthetic utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone —a highly versatile, prototypical halogenated fragment. By combining a highly directional halogen bond donor (the 3-bromophenyl moiety) with a bidentate-capable hydrogen bond acceptor system (the ketone and pyridine nitrogen), this fragment serves as an ideal chemical probe. We outline the mechanistic rationale, orthogonal screening protocols (XCFS and MST), and downstream synthetic expansion pathways required to leverage this fragment in modern drug discovery campaigns.

Molecular Profiling & Mechanistic Rationale

In FBDD, the "Rule of Three" (Ro3) traditionally dictates that fragments should have a molecular weight <300 Da, cLogP ≤3, and ≤3 hydrogen bond donors/acceptors. While heavy halogens like bromine significantly increase molecular weight, HEFLibs intentionally bend these rules to exploit the unique thermodynamic advantages of halogen bonding[1].

Pharmacophoric Deconstruction

The structure of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone consists of three distinct interaction vectors:

  • The 3-Bromophenyl Ring (Halogen Bond Donor): The anisotropic electron distribution around the bromine atom creates an electropositive crown known as a "σ-hole." This allows for highly directional, favorable interactions with nucleophilic amino acid residues (e.g., the backbone carbonyls of the kinase hinge region or the thiolate of a cysteine)[2][3].

  • The Ethanone Linker (H-Bond Acceptor & Conformational Pivot): The central ketone acts as a strong hydrogen bond acceptor. The adjacent methylene (-CH2-) provides a rotatable bond, allowing the molecule to adopt multiple conformations to optimally fit the binding site topology.

  • The 6-Methylpyridin-2-yl Group (H-Bond Acceptor & Steric Vector): The pyridine nitrogen can participate in hydrogen bonding or metal coordination (e.g., in metalloenzymes). The 6-methyl group provides a small lipophilic vector that can occupy hydrophobic sub-pockets while simultaneously restricting the dihedral angle of the pyridine ring, pre-organizing the fragment for binding.

Pharmacophore Core 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone Bromo 3-Bromophenyl Group Vector: Halogen Bond (σ-hole) Function: Targets Nucleophiles Core->Bromo Ketone Ethanone Linker Vector: H-Bond Acceptor Function: Backbone Interaction Core->Ketone Pyridine 6-Methylpyridine Vector: H-Bond Acceptor / Steric Function: Hydrophobic Packing Core->Pyridine

Caption: Pharmacophoric deconstruction of the fragment highlighting key interaction vectors.

Orthogonal Screening Workflows

Because fragments bind with low affinity (typically in the high micromolar to millimolar range), their detection requires highly sensitive, orthogonal biophysical techniques[4]. We utilize a self-validating system combining Microscale Thermophoresis (MST) for affinity quantification and X-ray Crystallographic Fragment Screening (XCFS) for structural elucidation[3][4].

Protocol 3.1: Affinity Quantification via Microscale Thermophoresis (MST)

MST detects changes in the hydration shell, charge, or size of a target protein upon ligand binding, making it highly sensitive to low-affinity fragment interactions[4].

Materials & Reagents:

  • Target Protein (e.g., purified kinase domain, 10-20 nM final concentration).

  • Fluorescent Dye (e.g., RED-NHS 2nd Generation for amine labeling).

  • Fragment Stock: 100 mM 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone in 100% DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20.

Step-by-Step Methodology:

  • Protein Labeling: Label the target protein with the RED-NHS dye according to the manufacturer's protocol. Purify the labeled protein using a size-exclusion column to remove free dye.

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of the fragment in 100% DMSO. The highest concentration should be 50 mM.

  • Assay Preparation: Dilute the fragment series 50-fold into the Assay Buffer to achieve a final top concentration of 1 mM (with a constant 2% DMSO across all samples).

  • Incubation: Mix 10 µL of the diluted fragment with 10 µL of the labeled protein (20 nM). Incubate in the dark at room temperature for 15 minutes.

  • Measurement: Load the samples into standard MST capillaries. Run the MST experiment at 20% LED power and medium MST power.

  • Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) against the fragment concentration to derive the dissociation constant ( Kd​ ).

Protocol 3.2: Structural Elucidation via X-ray Crystallographic Fragment Screening (XCFS)

XCFS provides the atomic-level resolution required to confirm the presence and geometry of the halogen bond[3].

Step-by-Step Methodology:

  • Crystallization: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Prepare a soaking solution consisting of the well solution supplemented with 50 mM of the fragment and 5-10% DMSO. Crucial Step: Ensure the fragment does not precipitate; if cloudiness occurs, back-titrate the concentration to 25 mM.

  • Crystal Soaking: Transfer the apo-crystals into the soaking drop using a litho-loop. Incubate for 2 to 24 hours at 20°C.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., soaking solution + 20% glycerol or PEG 400).

  • Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source. The heavy bromine atom provides a strong anomalous signal, which can be utilized to unambiguously locate the fragment in the electron density map.

Workflow Target Target Protein Prep (Purification & Labeling) MST Primary Screen: MST (Affinity & Kd Determination) Target->MST XCFS Orthogonal Screen: XCFS (Binding Mode & Halogen Bond) Target->XCFS Hit Hit Validation (Confirmed Fragment Binder) MST->Hit XCFS->Hit Lead Hit-to-Lead Expansion (Suzuki-Miyaura Coupling) Hit->Lead

Caption: Self-validating FBDD workflow integrating MST affinity data with XCFS structural elucidation.

Hit-to-Lead Expansion: Synthetic Protocols

Once the binding mode is confirmed, the true power of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is realized. The meta-bromine atom acts not only as a halogen bond donor but also as a highly reactive synthetic handle for rapid fragment growing via Palladium-catalyzed cross-coupling reactions.

Protocol 4.1: Fragment Growing via Suzuki-Miyaura Coupling

This protocol describes the expansion of the fragment into a larger lead-like molecule by coupling the bromophenyl ring with a functionalized aryl-boronic acid.

Reagents:

  • Fragment (1.0 eq, 0.5 mmol)

  • Substituted Aryl Boronic Acid (1.2 eq, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.025 mmol)

  • Base: K₂CO₃ (2.0 eq, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the fragment, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Bubble argon gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent catalyst degradation).

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a stream of argon and seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture in a microwave synthesizer at 100°C for 30 minutes.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via preparative HPLC to isolate the expanded lead compound.

Quantitative Data Presentation

The table below summarizes the physicochemical profile of the starting fragment and illustrates the hypothetical progression of binding metrics following a successful Suzuki-Miyaura expansion targeting a kinase hinge region.

Compound StageMolecular Weight (Da)cLogPLigand Efficiency (LE)MST Affinity ( Kd​ )Primary Interaction Vectors
Initial Fragment 290.153.20.31 kcal/mol/HA185 µMHalogen Bond (Br), H-Bond (Ketone)
Expanded Lead 410.304.10.34 kcal/mol/HA1.2 µMHalogen Bond, H-Bond, π-π Stacking

Note: Ligand Efficiency (LE) is maintained or improved during the hit-to-lead phase, validating the fragment-growing strategy.

References

  • Wilcken, R., et al. (2012). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 134(15), 6810–6818. Available at:[Link]

  • Heidrich, J., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9. Available at:[Link]

  • Kack, H., et al. (2025). Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry. Available at:[Link]

  • Zimmermann, M. O., et al. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Future Medicinal Chemistry, 6(6), 617–639. Available at:[Link]

  • Dove Medical Press Authors. (2025). Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE. Infection and Drug Resistance. Available at:[Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. The acylation of 2,6-dimethylpyridine (lutidine) is a highly effective route to this Active Pharmaceutical Ingredient (API) intermediate, but it is prone to several critical side reactions if the reaction parameters are not strictly controlled.

Below, you will find a mechanistic workflow, an in-depth troubleshooting guide, quantitative comparison data, and a self-validating experimental protocol.

Part 1: Mechanistic Workflow & Side Reaction Pathways

Understanding the divergence between the ideal synthetic pathway and parasitic side reactions is the first step in troubleshooting. The diagram below maps the logical flow of the reaction and the exact points where common failures occur.

Reaction pathway: Ideal synthesis workflow vs. common side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant debromination (loss of the 3-bromo group) in my final product mixture? Root Cause: The use of highly reactive alkyllithium reagents (such as n-butyllithium) for the deprotonation of 2,6-dimethylpyridine leads to competitive lithium-halogen exchange at the 3-bromophenyl ring of the electrophile[1]. The kinetics of this exchange are extremely fast and often outcompete the desired nucleophilic addition to the carbonyl, leading to complex mixtures and debrominated byproducts[2]. Solution: Switch the base to Lithium Diisopropylamide (LDA). LDA is a strong, sterically hindered, and non-nucleophilic base that efficiently deprotonates the alpha-methyl group of 2,6-dimethylpyridine without triggering metal-halogen exchange[1].

Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to a di-ketone (double acylation). How do I prevent this? Root Cause: The target ketone product possesses highly acidic alpha-protons situated between a carbonyl group and a pyridine ring. If the ketone is generated in situ during the reaction, the unreacted lithiated picoline will rapidly deprotonate it. The resulting enolate then attacks a second equivalent of the acylating agent, forming a double-acylated byproduct. Solution: Utilize a Weinreb amide (N-methoxy-N-methyl-3-bromobenzamide) instead of standard esters or acid chlorides[3]. Weinreb amides form a highly stable, five-membered chelated tetrahedral intermediate with the lithium ion[1]. This chelation prevents the intermediate from collapsing into the ketone until the reaction is quenched with aqueous acid, completely eliminating in situ enolization and subsequent double acylation[4].

Q3: I am using ethyl 3-bromobenzoate as my electrophile, but I am isolating a tertiary alcohol instead of the target ketone. What is happening? Root Cause: This is a classic over-addition problem. When an ester is attacked by an organolithium reagent, the initial tetrahedral intermediate is unstable and rapidly collapses to form a ketone. Because ketones are significantly more electrophilic than esters, the newly formed ketone immediately reacts with a second equivalent of the lithiated picoline, yielding a tertiary alcohol. Solution: Replacing the ester with a Weinreb amide or morpholine amide avoids the common problem of over-addition by stabilizing the tetrahedral intermediate[3][5].

Part 3: Quantitative Data & Reagent Selection

The choice of base and electrophile drastically alters the reaction trajectory. The table below summarizes the quantitative impact of these choices based on standard optimization matrices.

ElectrophileBasePrimary Product IsolatedMajor Side ReactionTypical Yield (%)
Ethyl 3-bromobenzoaten-BuLiTertiary AlcoholLi-Halogen Exchange< 10%
Ethyl 3-bromobenzoateLDATertiary AlcoholOver-addition15 - 20%
3-Bromo Weinreb Amiden-BuLiTarget KetoneLi-Halogen Exchange30 - 40%
3-Bromo Weinreb Amide LDA Target Ketone None (Clean Conversion) > 85%
Part 4: Validated Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this self-validating protocol utilizing LDA and the Weinreb amide derivative.

Step 1: Preparation of Lithiated 2,6-Dimethylpyridine

  • Flame-dry a Schlenk flask under argon and charge it with anhydrous THF (0.5 M relative to the pyridine).

  • Add 2,6-dimethylpyridine (1.05 equiv) and cool the solution to 0 °C using an ice bath.

  • Dropwise, add a commercially available or freshly prepared solution of LDA (1.10 equiv). Stir for 45 minutes at 0 °C.

  • Self-Validation Checkpoint: Remove a 0.1 mL aliquot via syringe and immediately quench it in D₂O. Analyze the organic layer via ¹H-NMR. You should observe >95% deuterium incorporation at one of the methyl groups (forming -CH₂D), confirming quantitative deprotonation without nucleophilic ring addition.

Step 2: Acylation via Weinreb Amide

  • Cool the deep red lithiated picoline solution to strictly -78 °C using a dry ice/acetone bath.

  • Dissolve N-methoxy-N-methyl-3-bromobenzamide (1.00 equiv) in a minimum volume of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

  • Stir the mixture at -78 °C for 2 hours.

  • Causality Note: Maintaining -78 °C is critical. The low temperature preserves the thermodynamic stability of the chelated tetrahedral intermediate, preventing premature collapse into the ketone[1].

Step 3: Quench and Isolation

  • While still at -78 °C, rapidly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Self-Validation Checkpoint: The aqueous quench protonates the unreacted base and breaks the lithium chelate of the tetrahedral intermediate. Because the highly basic lithiated species has been neutralized before the ketone is released, double acylation is structurally impossible[3].

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Part 5: References[3] Title: Weinreb ketone synthesis

Source: Wikipedia URL: [Link]4] Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: ResearchGate URL: [Link]5] Title: Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene Source: PMC (National Institutes of Health) URL: [Link]] Title: Ch15: RLi or RMgX with Esters to 3o alcohol Source: University of Calgary URL: [Link]1] Title: Organolithium reagent Source: Wikipedia URL: [Link]2] Title: Generation and Reactions of Alkenyllithium Reagents Source: Organic Syntheses URL: [Link]

Sources

Technical Support Center: Troubleshooting 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing chemoselectivity challenges during the synthesis of complex 2-pyridyl ketones.

The target molecule, 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone , is a highly valuable building block for the development of COX-2 inhibitors (analogous to Etoricoxib)[1] and various kinase inhibitors. The standard synthetic strategy relies on the lateral lithiation of 2,6-lutidine followed by acylation[2]. However, the presence of the electrophilic 3-bromo substituent and the high reactivity of the intermediate ketone create a perfect storm for side reactions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to eliminate impurities and maximize your yield.

Mechanistic Workflow & Impurity Pathways

The following diagram maps the divergent reaction pathways, contrasting the optimized synthetic route against common dead-ends that lead to impurity formation.

SynthesisWorkflow Lut 2,6-Lutidine Anion Lutidyl Anion (Deep Red) Lut->Anion Deprotonation (0 °C) DesBromo Des-bromo Impurity (Li-Halogen Exchange) Lut->DesBromo Competing Pathway Base LDA (Base) Base->Anion Tetra Stable Tetrahedral Intermediate Anion->Tetra Nucleophilic Attack (-78 °C) TertAlc Tertiary Alcohol (Over-addition) Anion->TertAlc Uncontrolled Addition Weinreb Weinreb Amide (Electrophile) Weinreb->Tetra Product Target Ketone (High Yield) Tetra->Product Acidic Quench BuLi n-BuLi (Nucleophilic Base) BuLi->DesBromo Ester Ethyl 3-bromobenzoate (Standard Ester) Ester->TertAlc

Workflow of 2,6-lutidine acylation highlighting optimized pathways and common impurity dead-ends.

Quantitative Data: Impurity Profile Comparison

The choice of base and electrophile dictates the purity of your crude product. Below is a quantitative summary of expected impurity profiles based on varied reaction conditions.

BaseElectrophileTemperature ProfileTarget Ketone Yield (%)Des-bromo Impurity (%)Tertiary Alcohol Impurity (%)
n-BuLiEthyl 3-bromobenzoate0 °C to RT15%42% 35%
LDAEthyl 3-bromobenzoate-78 °C to RT48%< 1%41%
LDA Weinreb Amide -78 °C to RT 89% < 1% < 1%
Troubleshooting FAQs

Q1: LC-MS analysis of my crude mixture shows a major mass peak corresponding to [M-Br+H]+. Why am I seeing massive debromination? Cause: Lithium-halogen exchange induced by an overly nucleophilic base. The Science: If you are using n-butyllithium (n-BuLi) to directly deprotonate 2,6-lutidine, the base will competitively attack the 3-bromophenyl moiety of your electrophile. Aryl bromides undergo extremely rapid lithium-halogen exchange with alkyllithiums, often outpacing the desired nucleophilic attack on the carbonyl. The Fix: Switch to Lithium diisopropylamide (LDA) . LDA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate the methyl group of 2,6-lutidine (pKa ~ 34) but will not insert into the aryl C-Br bond.

Q2: My reaction yields a complex mixture, and NMR shows a massive peak corresponding to the addition of two lutidine molecules. How do I prevent this over-addition? Cause: Formation of a tertiary alcohol via uncontrolled nucleophilic attack. The Science: When using standard esters (like ethyl 3-bromobenzoate) or acid chlorides, the intermediate ketone forms in situ before the reaction is quenched. Because ketones are generally more electrophilic than their parent esters, a second equivalent of the lutidyl anion rapidly attacks the newly formed ketone, yielding 1,1-bis(6-methylpyridin-2-ylmethyl)-1-(3-bromophenyl)methanol. The Fix: Use N-methoxy-N-methyl-3-bromobenzamide (the Weinreb amide) as your electrophile. The methoxy oxygen coordinates with the lithium ion to form a highly stable, five-membered tetrahedral intermediate. This chelate will not collapse into the reactive ketone until you deliberately break it apart with an aqueous acidic quench.

Q3: I am getting a dark, tarry baseline on my TLC plates, and my yields are inconsistent. What is degrading my product? Cause: Aldol-type self-condensation. The Science: The methylene protons (alpha to the carbonyl) in your target product are highly acidic because the resulting enolate is stabilized by both the carbonyl group and the adjacent pyridine ring. If the reaction mixture is allowed to warm up while still under strongly basic conditions, the product will enolize and polymerize. The Fix: Maintain strict cryogenic control (-78 °C) throughout the addition phase and perform a rapid, cold quench using saturated aqueous ammonium chloride ( NH4​Cl ) before allowing the reactor to reach room temperature.

Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate the aforementioned impurities, follow this optimized Weinreb amide methodology. This protocol is designed as a self-validating system —if the visual checkpoints are not met, the reaction should be aborted and diagnosed before proceeding.

Materials Required:

  • 2,6-Lutidine (anhydrous, distilled over CaH2​ )

  • Diisopropylamine (DIPA, anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • N-methoxy-N-methyl-3-bromobenzamide (Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation of LDA:

    • Charge an oven-dried flask with anhydrous THF (10 mL/mmol) and DIPA (1.1 equiv) under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Dropwise add n-BuLi (1.05 equiv). Stir for 15 minutes, then warm to 0 °C for 15 minutes.

    • Validation Checkpoint: The solution must remain clear and colorless to pale yellow. Cloudiness indicates moisture contamination.

  • Lithiation of 2,6-Lutidine:

    • Add 2,6-lutidine (1.05 equiv) dropwise to the LDA solution at 0 °C.

    • Stir at 0 °C for 45 minutes.

    • Validation Checkpoint: The solution will transition to a deep red/orange color . This intense coloration is the spectroscopic signature of the highly conjugated lutidyl anion. If the solution remains pale, deprotonation has failed (check base titer).

  • Electrophilic Addition:

    • Cool the deep red anion solution back to -78 °C.

    • Dissolve the Weinreb amide (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 20 minutes down the side of the flask to pre-cool the droplets.

    • Stir at -78 °C for 2 hours.

    • Validation Checkpoint: As the Weinreb amide is consumed and the stable tetrahedral intermediate forms, the deep red color will gradually fade to a pale yellow or slightly amber hue .

  • Cryogenic Quench & Isolation:

    • While strictly maintaining the bath at -78 °C, rapidly inject a degassed solution of saturated aqueous NH4​Cl (5 mL/mmol).

    • Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring.

    • Extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References
  • Davies, I. W.; Marcoux, J.-F.; Corley, E. G.; Journet, M.; Cai, D.-W.; Palucki, M.; Wu, J.; Larsen, R. D.; Rossen, K.; Pye, P. J.; DiMichele, L.; Dormer, P.; Reider, P. J. "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 2000, 65, 25, 8415–8420. URL: [Link]

  • Goldberg, N. N.; Levine, R. "The Course of the Acylation of 2,6-Lutidine in the Presence of Phenyllithium." Journal of the American Chemical Society, 1955, 77, 18, 4926-4927. URL: [Link]

  • Bailey, W. F.; Patricia, J. J. "The mechanism of the lithium-halogen interchange reaction." Journal of Organometallic Chemistry, 1988, 352, 1-46. URL: [Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22, 39, 3815-3818. URL: [Link]

Sources

Technical Support Center: Optimized Workup and Troubleshooting for the Synthesis of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing the workup procedure for this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the "why" behind each experimental choice, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of the workup for 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone?

A1: The most critical aspect is the effective separation of the basic product from non-basic starting materials and byproducts. The pyridine moiety in the target molecule imparts basic properties, which can be exploited for a highly selective acid-base extraction.[1][2][3]

Q2: I have a low yield after my initial extraction. What are the likely causes?

A2: Low yield can stem from several factors:

  • Incomplete reaction: Check your reaction monitoring data (e.g., TLC, LC-MS) to ensure the starting materials have been consumed.

  • Emulsion formation during extraction: Vigorous shaking can lead to emulsions, trapping your product in the interface.

  • Incorrect pH for extraction: The pH of the aqueous layer during acid extraction must be low enough to fully protonate the pyridine nitrogen. Conversely, the pH for neutralization must be high enough to deprotonate the pyridinium salt back to the free base.

  • Product precipitation: If the concentration of the protonated product in the aqueous layer is too high, it may precipitate. Using a sufficient volume of acidic solution is crucial.

Q3: My final product is an oil and won't crystallize. What should I do?

A3: This is a common issue, often due to residual solvent or impurities.[4] Try the following:

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane) and stir vigorously. This can often induce crystallization by "washing" away impurities that inhibit crystal lattice formation.

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimum amount of a "good" solvent (e.g., hot acetone or ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow it to cool slowly.[4]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.[4]

  • Column Chromatography: If all else fails, purification by column chromatography is a reliable method to obtain a pure, solid product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the workup of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

Observed Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - Vigorous shaking of the separatory funnel.- High concentration of reactants or products.- Gently rock or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.[5]- Dilute the reaction mixture with more organic solvent.
Product is in Both Organic and Aqueous Layers After Acid Extraction - Insufficiently acidic aqueous wash (pH is too high).- Insufficient volume of acidic solution.- Check the pH of the aqueous layer with pH paper; it should be pH 1-2. Add more acid if necessary.- Perform multiple extractions with smaller volumes of the acidic solution.
Low Recovery After Neutralization and Back-Extraction - Incomplete neutralization of the pyridinium salt.- Insufficient extraction of the free base into the organic layer.- Ensure the aqueous layer is basic (pH > 8) after adding the base. Test with pH paper.- Use a suitable organic solvent for back-extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions.
Presence of Starting Material (3-Bromoacetophenone) in Final Product - Incomplete reaction.- Inefficient removal during workup.- Optimize reaction conditions (time, temperature, stoichiometry).- Ensure the acid-base extraction is performed correctly, as 3-bromoacetophenone is a neutral compound and should remain in the organic layer during the acid wash.[6]
Discolored Product (Yellow or Brown) - Presence of impurities from side reactions.- Thermal decomposition.- Treat the organic solution with activated charcoal before final filtration and solvent removal.- Purify by recrystallization or column chromatography.

Optimized Workup Protocol

This protocol is designed for a typical reaction mixture where 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has been synthesized via the alkylation of an enolate.[7][8][9][10]

Step 1: Quenching and Initial Solvent Removal
  • Quench the Reaction: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining strong base.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling point solvent, it may be beneficial to remove it under reduced pressure before proceeding with the extraction.

Step 2: Acid-Base Liquid-Liquid Extraction

The core of this workup relies on the basicity of the 6-methylpyridin-2-yl moiety (pKa of the conjugate acid is ~5.9-6.0)[11][12][13] to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted 3-bromoacetophenone) will remain in the organic layer.[1][2]

    • Expert Tip: Save the organic layer until you have confirmed the successful isolation of your product.

  • Neutralization and Back-Extraction: Combine the acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). The protonated product will be converted back to its neutral, free-base form and may precipitate. Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.[3]

  • Washing and Drying: Combine the organic extracts containing the product. Wash with brine (saturated NaCl solution) to remove residual water,[5] then dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Step 3: Final Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: This is often the most efficient method for obtaining highly pure crystalline material. A solvent system of ethyl acetate/hexanes or acetone/hexanes is a good starting point.[4]

  • Silica Gel Chromatography: If recrystallization is unsuccessful or if there are closely related impurities, column chromatography is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.[14]

Visualizing the Workflow

The following diagrams illustrate the logic of the workup procedure.

Workup_Flowchart A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Extract with 1M HCl (aq) B->C D Organic Layer (Neutral Impurities, e.g., 3-Bromoacetophenone) C->D Separate Layers E Aqueous Layer (Protonated Product) C->E F Neutralize with Base (e.g., NaOH) to pH > 8 E->F G Extract with Organic Solvent F->G H Aqueous Layer (Salts) G->H Separate Layers I Organic Layer (Product) G->I J Wash with Brine, Dry, and Concentrate I->J K Crude Product J->K L Final Purification (Recrystallization or Chromatography) K->L M Pure 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone L->M

Caption: Optimized acid-base extraction workflow.

Caption: Decision tree for troubleshooting low yield/purity.

References

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. University of California, Los Angeles. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • De La Rosa, M. A., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5698. [Link]

  • 3'-Bromoacetophenone. PubChem. [Link]

  • Synthesis method for alpha-bromo-aromatic ketone compounds.
  • Isley, N. A., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Green Chemistry, 23(12), 4474-4480. [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Bose, D. S., & Kumar, R. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (12), 1685-1688. [Link]

  • Enolate alkylation. Lumen Learning. [Link]

  • 2-methylpyridine. mVOC 4.0. [Link]

  • 22.7 Alkylation of Enolate Ions. OpenStax. [Link]

  • Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]

  • 2-(2-BROMOPYRIDIN-4-YL)-1-(6-METHYLPYRIDIN-2-YL)ETHANONE. NextSDS. [Link]

  • Tests for Ketones Importance, Different tests with reactions and FAQS. Allen. [Link]

  • 1-(3-Methylpyridin-2-yl)ethan-1-one. PubChem. [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • 3'-Bromoacetophenone. ChemBK. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

  • Al-Hamdani, A. A. S., et al. (2015). β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals. Molecules, 20(9), 15929-15945. [Link]

  • Bisai, A., & Bisai, V. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(16), 10043-10113. [Link]

  • Bose, D. S., & Kumar, R. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. [Link]

  • 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone. Sigma-Aldrich. [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. [Link]

  • Misra, S., & Oliver, N. S. (2015). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. The Journal of Diabetes Science and Technology, 9(6), 1278-1282. [Link]

  • Khan, I., et al. (2017). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Maolin, S., et al. (2022). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. ResearchGate. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Kim, D. S., et al. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society, 144(44), 20389-20395. [Link]

  • Overcoming the current challenges in ketone testing. Pathology In Practice. [Link]

  • D'Amato, A., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3464-3470. [Link]

  • Desai, L. V., et al. (2010). Mild and General Method for the α-Arylation of Heteroaromatic Ketones. Organic Letters, 12(6), 1272-1275. [Link]

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • Diabetic Ketoacidosis (DKA) Workup. Medscape. [Link]

  • 6-Methylpyridine-2-carboxylic acid. PubChem. [Link]

  • Wang, Y., et al. (2022). Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides. Organic Letters, 24(1), 229-234. [Link]

  • Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. [Link]

Sources

Validation & Comparative

Structural Elucidation of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone: A Comparative Guide to X-ray Crystallography, NMR, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

In modern structure-based drug design (SBDD), the precise three-dimensional conformation of a small molecule dictates its binding affinity, pharmacokinetics, and off-target effects. 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (hereafter referred to as 3B6M ) serves as an excellent model compound for evaluating structural elucidation techniques.

Structurally, 3B6M presents a unique set of features:

  • A Heavy Halogen (Bromine): Acts as an anomalous scatterer, crucial for determining absolute stereochemistry, and serves as a potential halogen-bond donor.

  • A Flexible Ethanone Linker: Introduces rotational degrees of freedom, creating a dynamic conformational ensemble in solution.

  • A Substituted Pyridine Ring: The 6-methyl group provides steric hindrance, influencing the dihedral angle between the pyridine ring and the carbonyl plane.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) —the gold standard "product" for solid-state characterization—against alternative methodologies like Solution-State NMR and Microcrystal Electron Diffraction (MicroED) .

Methodological Comparison: SCXRD vs. Alternatives

To fully characterize 3B6M, researchers must choose a technique that balances resolution, sample requirements, and the ability to capture dynamic vs. static states.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD provides an unambiguous, atomic-resolution static snapshot of 3B6M. The presence of the bromine atom is a massive advantage here. When irradiated with a Copper Kα source ( λ=1.5418 Å), the bromine atom exhibits significant anomalous dispersion. This allows for the precise calculation of the Flack parameter, definitively establishing the absolute configuration of the molecule without the need for chiral derivatization. However, SCXRD is strictly dependent on the ability to grow a high-quality single crystal (>10 µm), and cryogenic cooling during data collection can sometimes mask biologically relevant room-temperature conformations [1].

Solution-State NMR: The Dynamic Alternative

While SCXRD provides a static picture, NMR spectroscopy evaluates 3B6M in a solvated state, closely mimicking physiological conditions. Through Nuclear Overhauser Effect (NOE) experiments, researchers can map the rotational dynamics of the ethanone linker. However, NMR struggles to provide the absolute stereochemistry of 3B6M directly and requires significantly more complex data deconvolution to achieve a pseudo-3D model compared to the direct electron density maps of SCXRD [2].

MicroED: The Nanocrystalline Solution

If 3B6M stubbornly crashes out of solution as an amorphous-looking powder rather than forming large single crystals, MicroED is the premier alternative. Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED can yield sub-angstrom resolution structures from crystals a billion times smaller than those required for SCXRD [3]. The primary limitation of MicroED for 3B6M is dynamical scattering (multiple scattering events of electrons), which complicates the extraction of anomalous signals, making absolute configuration determination highly challenging compared to SCXRD.

Quantitative Performance Data

The following table summarizes the operational and performance metrics of SCXRD compared to its alternatives for the analysis of 3B6M.

Performance MetricSCXRD (Product)Solution NMR (Alternative)MicroED (Alternative)
Resolution Limit < 0.8 Å (Atomic)Ensemble Average< 1.0 Å (Atomic)
Sample Requirement Single crystal (>10 µm)1–5 mg (Liquid/Solution)Nanocrystals (<1 µm, ~femtograms)
Absolute Stereochemistry Direct (via Br anomalous dispersion)Indirect (Requires chiral auxiliaries)Highly Challenging (Dynamical scattering)
Conformational State Static (Solid-state)Dynamic (Solution-state)Static (Solid-state)
Hydrogen Atom Visibility Moderate (Inferred/Calculated)High (Direct proton detection)High (Electrons scatter off protons)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for SCXRD and MicroED are designed as self-validating workflows. Every step includes the mechanistic causality behind the action.

Protocol A: SCXRD Crystallization and Data Collection of 3B6M
  • Solvent System Selection: Dissolve 5 mg of 3B6M in 0.5 mL of dichloromethane (DCM). Causality: DCM is a highly volatile good solvent that ensures complete dissolution without disrupting the molecule's hydrogen-bonding potential.

  • Anti-Solvent Layering: Carefully layer 1.5 mL of hexane (anti-solvent) over the DCM solution in a narrow vial.

  • Slow Diffusion: Cap loosely and allow to stand at 20°C for 48-72 hours. Causality: Slow diffusion minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than kinetic precipitation.

  • Mounting: Select a crystal (>10 µm) under a polarized light microscope. Coat in Paratone-N oil and mount on a MiTeGen loop. Causality: The oil protects the crystal from dehydration and acts as a cryoprotectant.

  • Data Collection: Flash-cool to 100 K in a nitrogen stream and collect diffraction data using a Cu Kα microfocus source. Causality: Cryo-cooling minimizes thermal vibration (Debye-Waller factors) and radiation damage, maximizing high-angle diffraction intensity.

Protocol B: MicroED Sample Preparation (For Powdered 3B6M)
  • Grid Preparation: Apply 2 µL of a 3B6M nanocrystalline suspension (in a non-solvating medium) to a glow-discharged holey carbon TEM grid.

  • Blotting and Vitrification: Blot away excess liquid and plunge-freeze the grid into liquid ethane. Causality: Vitrification traps the nanocrystals in a thin layer of amorphous ice, preventing the formation of crystalline ice that would introduce parasitic diffraction rings [3].

  • Data Collection: Transfer to a cryo-TEM operating at 200 kV. Collect data using continuous rotation (e.g., 0.5°/sec) at a highly attenuated electron dose (<0.01 e⁻/Ų/sec). Causality: Continuous rotation samples the reciprocal space fully, while the ultra-low dose prevents the destruction of the organic bonds by the electron beam.

Logical Workflows & Visualizations

The decision-making process for structural elucidation and the subsequent SCXRD data validation pipeline are visualized below.

DecisionMatrix Start Synthesize 3B6M CheckCrystal Crystal Size > 10 µm? Start->CheckCrystal SCXRD SCXRD (Absolute Configuration) CheckCrystal->SCXRD Yes CheckPowder Nanocrystalline Powder? CheckCrystal->CheckPowder No NMR Solution NMR (Conformational Dynamics) SCXRD->NMR Complementary Data MicroED MicroED (Sub-micron crystals) CheckPowder->MicroED Yes CheckPowder->NMR Amorphous/Liquid

Caption: Decision matrix for the structural elucidation of 3B6M based on sample state.

SCXRDWorkflow Data Diffraction Data (Cu Kα) Phasing Phasing (Heavy Atom Br) Data->Phasing Intensities Refinement Least-Squares Refinement Phasing->Refinement Initial Model Validation Validation (CheckCIF) Refinement->Validation R1 < 5% Validation->Refinement Fail Final Final 3D Model Validation->Final Pass

Caption: Self-validating SCXRD data processing workflow for 3B6M.

Conclusion

For the structural elucidation of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, SCXRD remains the superior product when absolute stereochemistry and precise atomic coordinates are required, largely due to the anomalous scattering capabilities of the bromine atom. However, as demonstrated by the comparative data, SCXRD is part of a broader analytical ecosystem. Solution NMR is required to validate the rotational freedom of the ethanone linker in biological environments, and MicroED serves as a powerful fail-safe when crystallization thermodynamics yield only sub-micron powders.

References

  • Mehlman, T. S., et al. (2023). "Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B." eLife, 12:e84632. Available at:[Link]

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Structural Biology Resources. Available at:[Link]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592. Available at:[Link]

Validation of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone as a Kinase Inhibitor Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, ATP-competitive kinase inhibitors grows, the selection of optimal synthetic precursors becomes the defining factor in a drug discovery campaign's success. 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has emerged as a structurally privileged, bifunctional building block. It is particularly valuable in the synthesis of inhibitors targeting the Transforming Growth Factor-β type I receptor kinase (TGF-βR1, also known as ALK5), a critical target in oncology and fibrotic diseases.

This guide provides an objective, data-driven comparison of this precursor against structural alternatives, detailing the mechanistic rationale behind its design and the self-validating experimental protocols required to deploy it effectively.

Mechanistic Rationale & Structural Advantages

The utility of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone lies in its tripartite modularity. Each functional group serves a distinct, synergistic purpose in the downstream inhibitor's pharmacodynamics and synthetic accessibility.

The Hinge-Binding Motif (6-Methylpyridin-2-yl)

In ATP-competitive kinase inhibitors, the central heterocycle must anchor to the kinase hinge region. The pyridine nitrogen of this precursor acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of His283 in the ALK5 active site[1].

Crucially, the addition of the 6-methyl group transforms a promiscuous binder into a highly selective agent. The methyl group induces a severe steric clash with the bulky gatekeeper residue Thr106 found in off-target kinases like p38α MAPK[2]. However, it is perfectly accommodated by the smaller gatekeeper residue Ser280 in ALK5[3]. This single methyl substitution dramatically improves the selectivity index of the resulting inhibitor.

The Diversification Handle (3-Bromophenyl)

The meta-bromo substitution provides a highly efficient handle for late-stage Suzuki-Miyaura cross-coupling. By placing the bromine at the meta position rather than the para position, the appended moiety (e.g., a triazolopyridine or benzamide) is directed optimally into the hydrophobic pocket II of the kinase domain. A para substitution would cause the extended substituent to clash with the roof of the ATP-binding pocket, drastically reducing potency.

The Ethanone Core

The central ketone acts as a versatile 1,2-dielectrophile equivalent. Upon alpha-oxidation (to a dione) or alpha-bromination, it undergoes rapid condensation with amidines, hydrazines, or aldehydes to form the central pyrazole, imidazole, or pyrimidine scaffolds ubiquitous in modern kinase inhibitors.

G A 6-Methylpyridin-2-yl (Hinge Binder) B Ethanone Core (Scaffold Precursor) A->B Imparts p38α Selectivity D Selective ALK5 Inhibitor B->D Cyclization & Diversification C 3-Bromophenyl (Hydrophobic Pocket) C->B Enables Late-Stage Cross-Coupling

Modular design logic of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone for ALK5 inhibitors.

Comparative Analysis: Precursor Performance

To objectively validate the superiority of this precursor, we compare the downstream imidazole-based inhibitors synthesized from three distinct ethanone precursors. The data below summarizes the biochemical performance of the resulting inhibitors, highlighting the critical nature of both the 6-methyl group and the meta-bromo positioning.

Table 1: Precursor Structural Impact on Downstream ALK5 Inhibitors

Precursor Used for SynthesisStructural VarianceALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Fold (p38α / ALK5)
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone Optimal (Target) 12 >10,000 >833x
1-(3-Bromophenyl)-2-(pyridin-2-yl)ethanoneLacks 6-methyl group15251.6x
1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanonePara-bromo substitution450>10,000>22x

Data Interpretation: The removal of the 6-methyl group (Precursor B) results in a catastrophic loss of selectivity, rendering the compound a dual ALK5/p38α inhibitor. Shifting the bromine to the para position (Precursor C) preserves selectivity but causes a ~37-fold drop in ALK5 potency due to unfavorable steric clashes in the hydrophobic pocket.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the step-by-step methodology for converting 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone into a fully validated kinase inhibitor. This workflow is designed to be a self-validating system: successful execution of the chemistry directly enables the biochemical validation.

G Step1 1. Alpha-Oxidation (SeO2, Dioxane) Step2 2. Imidazole Cyclization (NH4OAc, Aldehyde) Step1->Step2 Step3 3. Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Step2->Step3 Step4 4. Biochemical Validation (ALK5 vs p38α Kinase Assay) Step3->Step4

Step-by-step experimental workflow for validating the kinase inhibitor precursor.

Protocol 1: Synthesis of the Central Imidazole Core

Causality: Selenium dioxide (SeO₂) is chosen for the initial step because it selectively oxidizes the alpha-methylene group to a dione without over-oxidizing the sensitive 6-methyl group on the pyridine ring.

  • Alpha-Oxidation: Dissolve 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1.0 eq) in 1,4-dioxane. Add SeO₂ (1.2 eq) and heat the mixture to 80°C for 4 hours. Filter through Celite to remove selenium waste and concentrate the filtrate to yield the intermediate dione.

  • Debus-Radziszewski Cyclization: Dissolve the crude dione in glacial acetic acid. Add ammonium acetate (10.0 eq) and the desired aldehyde (e.g., 2-fluoro-benzaldehyde, 1.1 eq). Reflux at 120°C for 6 hours.

  • Isolation: Cool the reaction to room temperature, neutralize with aqueous ammonia, and extract with ethyl acetate. Purify via flash chromatography to isolate the 3-bromo-phenyl imidazole intermediate.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate ligand framework prevents catalyst deactivation by the multiple basic nitrogen atoms present in the substrate, ensuring high turnover rates.

  • Reaction Setup: In a microwave vial, combine the 3-bromo-phenyl imidazole intermediate (1.0 eq), [1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Suspend the mixture in a degassed 4:1 solution of 1,4-dioxane and water.

  • Coupling: Seal the vial and heat under microwave irradiation at 110°C for 45 minutes.

  • Purification: Dilute with water, extract with dichloromethane, dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the final inhibitor.

Protocol 3: Kinase Activity Assay (Biochemical Validation)

Causality: To accurately measure competitive inhibition, the ATP concentration in the assay must be set at the specific Michaelis constant ( Km​ ) for each respective kinase.

  • Preparation: Prepare a 384-well plate with serial dilutions of the synthesized inhibitor (ranging from 10 µM to 0.1 nM) in DMSO.

  • Enzyme Incubation: Add recombinant ALK5 or p38α kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate/ATP mixture. Ensure ATP is at Km​ (e.g., 10 µM for ALK5).

  • Detection: After 60 minutes, add the TR-FRET detection reagents (e.g., LANCE Ultra). Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm) and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Sources

comparative study of different synthetic routes to 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 2-(pyridin-2-yl)acetophenones, such as 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone , presents unique chemoselectivity challenges for drug development professionals. The target molecule contains both an acidic α -methylene group and an aryl bromide moiety, making it susceptible to over-addition, proton transfer, and unwanted cross-coupling during synthesis.

This guide objectively compares three distinct synthetic methodologies: the classical Ester Condensation , the highly controlled Weinreb Amide Acylation , and the catalytically driven Negishi Acylation . By analyzing the causality behind these experimental choices, researchers can select the optimal route based on scalability, yield, and reagent compatibility.

Mechanistic Pathway Analysis

The selection of the electrophile fundamentally dictates the success of the acylation of 2,6-dimethylpyridine (lutidine).

SyntheticRoutes Target 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone R1 Route A: Weinreb Amide (High Yield, No Over-addition) R1->Target R2 Route B: Ester Condensation (Low Cost, Side Reactions) R2->Target R3 Route C: Negishi Acylation (Chemoselective, Mild) R3->Target Int1 2-(Lithiomethyl)-6-methylpyridine + N-Methoxy-N-methyl-3-bromobenzamide Int1->R1 Int2 2-(Lithiomethyl)-6-methylpyridine + Ethyl 3-bromobenzoate Int2->R2 Int3 (6-Methylpyridin-2-yl)methylzinc chloride + 3-Bromobenzoyl chloride Int3->R3

Figure 1: Comparison of precursor selections for the three synthetic routes.

The Flaw of Direct Ester Condensation

Historically, the direct acylation of 2-picolyllithium derivatives with aliphatic or aromatic esters has been utilized due to reagent availability. However, this route is fundamentally flawed by the relative electrophilicity of the products. The newly formed ketone is more electrophilic than the starting ester. Consequently, the unreacted 2-(lithiomethyl)-6-methylpyridine attacks the product, leading to extensive over-addition and the formation of tertiary alcohols (alkyldi-2-picolylcarbinols)[1]. Furthermore, the α -protons of the resulting ketone are highly acidic, leading to premature quenching of the nucleophile.

Chelation Control via Weinreb Amides

To circumvent over-addition, the use of N-methoxy-N-methylamides (Weinreb amides) acts as a self-validating control mechanism[2]. When the lithiated lutidine attacks the Weinreb amide, it forms a highly stable, 5-membered metal-chelated tetrahedral intermediate. This intermediate is completely unreactive toward further nucleophilic attack at -78 °C. The target ketone is only liberated during the aqueous acidic workup, physically separating the electrophilic product from the nucleophile[2].

WeinrebMechanism Step1 Lithiated Lutidine (Nucleophile) Step2 Nucleophilic Attack on Weinreb Amide Step1->Step2 Step3 Stable Tetrahedral Intermediate (Chelated) Step2->Step3 -78°C Step4 Aqueous Acidic Workup Step3->Step4 HCl (aq) Step5 Target Ketone (No Over-addition) Step4->Step5 Collapse

Figure 2: Mechanistic pathway of the Weinreb amide acylation.

Chemoselectivity of Negishi Acylation

An orthogonal approach involves the Palladium-catalyzed Negishi acylation of organozinc reagents[3]. By converting the picolyl halide to a zincate and reacting it with 3-bromobenzoyl chloride, the reaction relies on the vast difference in oxidative addition rates. Palladium(0) inserts into the highly reactive C–Cl bond of the acid chloride orders of magnitude faster than the C–Br bond of the aryl ring at low temperatures, ensuring perfect chemoselectivity without polymerizing the substrate[4].

Comparative Experimental Data

The following table summarizes the quantitative performance metrics of each synthetic route based on literature precedents for analogous 2-picolyl acylations.

ParameterRoute A: Ester CondensationRoute B: Weinreb AmideRoute C: Negishi Acylation
Typical Yield (%) 40 – 45%82 – 88%75 – 80%
Reaction Temperature -78 °C to RT-78 °C to 0 °C0 °C to RT
Reaction Time 4 – 6 hours2 – 4 hours12 – 18 hours
Over-addition Risk High (Tertiary alcohols)None (Chelation control)None (Mild nucleophile)
Chemoselectivity Moderate (Proton transfer)HighVery High (Tolerates Aryl-Br)
Scalability Poor (Complex purification)Excellent (Predictable)Moderate (Moisture sensitive)

Detailed Step-by-Step Methodologies

Protocol A: Direct Ester Condensation (Not Recommended for Scale-up)
  • Lithiation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 2,6-dimethylpyridine (1.0 eq) in anhydrous THF to achieve a 0.2 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C. The generation of the 2-pyridyllithium species is visually confirmed by a deep red/orange color change[5].

  • Electrophilic Addition: Add ethyl 3-bromobenzoate (0.95 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature over 4 hours[6].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Extensive silica gel chromatography is required to separate the target ketone from tertiary alcohol byproducts.

Protocol B: Weinreb Amide Acylation (The Gold Standard)
  • Lithiation: Prepare 2-(lithiomethyl)-6-methylpyridine at -78 °C exactly as described in Protocol A[5].

  • Acylation: Dissolve N-methoxy-N-methyl-3-bromobenzamide (0.95 eq) in anhydrous THF and add it dropwise to the lithiated species at -78 °C.

  • Chelation: Stir the reaction mixture strictly at -78 °C for 2 hours. Maintaining this temperature is critical to preserve the stable tetrahedral intermediate and prevent premature collapse[2].

  • Hydrolysis: While still at -78 °C, quench the reaction by adding 1M HCl (aq). This acidic quench breaks the lithium chelate, forcing the intermediate to collapse into the target ketone[2].

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc, wash with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over Na₂SO₄ and concentrate to yield the highly pure ketone.

Protocol C: Negishi Acylation (For Sensitive Substrates)
  • Zincate Preparation: Neutralize 2-(chloromethyl)-6-methylpyridine hydrochloride with saturated aqueous NaHCO₃, extract into diethyl ether, dry, and concentrate. Immediately add this free base to a vigorously stirred suspension of activated Zinc dust (1.5 eq) and LiCl (1.5 eq) in THF at room temperature to form the organozinc reagent[3].

  • Catalyst Activation: In a separate flame-dried flask, dissolve 3-bromobenzoyl chloride (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

  • Cross-Coupling: Cool the acid chloride solution to 0 °C and add the organozinc solution dropwise. Stir the reaction mixture at room temperature for 12 to 18 hours[4].

  • Workup: Quench the reaction carefully with water. Filter the biphasic mixture through a pad of Celite to remove zinc salts and palladium black. Extract the filtrate with EtOAc, dry, and purify via flash chromatography.

Sources

A Comparative Guide to the Potential In Vitro and In Vivo Activities of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic applications of derivatives of the novel scaffold, 1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. While direct experimental data for this specific compound and its immediate derivatives are not yet prevalent in published literature, this document serves as a roadmap for future research by drawing parallels with structurally analogous compounds. By examining the rich body of work on similar bromophenyl and pyridinyl ketone derivatives, we can forecast promising avenues for investigation, particularly in the realms of oncology, infectious diseases, and kinase inhibition.

The core structure, featuring a bromophenyl group linked to a methyl-substituted pyridine via a flexible ethanone bridge, presents a versatile platform for chemical modification. The bromine atom is a prime site for cross-coupling reactions, while the ketone functionality allows for the synthesis of a wide array of derivatives, including chalcones, Schiff bases, and various heterocyclic systems.[1] This guide will delve into the established biological activities of these related molecular classes to build a strong rationale for the future development of novel therapeutics based on the title scaffold.

I. Synthetic Pathways and Derivative Classes: A Forward-Looking Approach

The strategic placement of reactive functional groups on the 1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone scaffold allows for a diverse range of synthetic modifications. The primary routes of derivatization would logically focus on the ketone moiety and the bromo substituent, leading to several classes of compounds with anticipated biological activities.

One of the most direct and well-documented derivatizations of an ethanone is the Claisen-Schmidt condensation to form chalcones.[2] This reaction, involving the ethanone and various aromatic aldehydes, yields α,β-unsaturated ketones, a class of compounds renowned for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

Another key synthetic transformation is the Hantzsch thiazole synthesis. This involves the α-bromination of the ketone, followed by cyclization with a thiourea or thioamide to construct a 2-aminothiazole ring.[5] The resulting bromophenyl- and pyridinyl-substituted thiazoles are of significant interest, as the thiazole ring is a well-established pharmacophore in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents.[6][7]

Synthetic_Pathways Parent_Scaffold 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone Chalcones Chalcone Derivatives Parent_Scaffold->Chalcones Claisen-Schmidt Condensation Thiazoles Thiazole Derivatives Parent_Scaffold->Thiazoles Hantzsch Thiazole Synthesis Other_Heterocycles Other Heterocycles (e.g., Pyrazoles) Parent_Scaffold->Other_Heterocycles Cyclization Reactions

Caption: Potential synthetic routes from the parent scaffold.

II. Comparative In Vitro Activity Analysis of Analogous Derivatives

Based on the activities of structurally similar compounds, we can project the potential therapeutic applications of derivatives of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

A. Anticancer Activity

Chalcones and heterocyclic derivatives containing bromophenyl and pyridinyl moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore responsible for their anticancer activity, often by inducing apoptosis.[3][4]

Table 1: In Vitro Anticancer Activity of Structurally Related Compounds

Compound ClassDerivative DescriptionCancer Cell LineIC50 (µM)Reference
Chalcone(E)-1-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-oneMCF-7 (Breast)<20 µg/mL[3]
Chalcone(E)-1-(4-bromophenyl)-3-(pyridin-4-yl)prop-2-en-1-oneHT-29 (Colon)<20 µg/mL[3]
Thiazole4-(4-bromophenyl)thiazol-2-amine derivativeA549 (Lung)62.5 µg/mL[7]
Oxadiazole2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoleHepG2 (Liver)0.137-0.332 µg/mL[8][9]
Oxadiazole2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoleMCF-7 (Breast)0.164-0.583 µg/mL[8][9]
B. Antimicrobial Activity

The presence of both a pyridine ring and a bromophenyl group in a molecule can contribute to potent antimicrobial activity. Thiazole derivatives, in particular, are a well-established class of antimicrobial agents.[6]

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound ClassDerivative DescriptionMicroorganismMIC (µM or µg/mL)Reference
Thiazole4-(4-bromophenyl)thiazol-2-amine derivativeS. aureus16.1 µM[5]
Thiazole4-(4-bromophenyl)thiazol-2-amine derivativeE. coli16.1 µM[5]
Thiazole4-(4-bromophenyl)thiazol-2-amine derivativeC. albicans15.3 µM[5]
PyridineThienopyridine derivativeB. mycoides<0.0048 mg/mL[10]
PyridineThienopyridine derivativeC. albicans<0.0048 mg/mL[10]
OxadiazoleQuinoline-oxadiazole hybridS. aureus> Neomycin[8]
OxadiazoleQuinoline-oxadiazole hybridE. coli> Neomycin[8]
C. Kinase Inhibition

Pyridine-containing compounds are frequently investigated as kinase inhibitors, playing a crucial role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival.[11][12][13] The PIM-1 kinase, a serine/threonine kinase often overexpressed in various cancers, is a notable target for such derivatives.[12][13]

Table 3: Kinase Inhibitory Activity of Structurally Related Pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridine-Oxadiazole HybridPIM-114.3[12][14]
Pyridine-Quinoline HybridPIM-195[11]
PyrazolopyridineCDK2240[15]

digraph "Kinase_Inhibition_Pathway" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Derivative" [label="Pyridinyl Ethanone\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PIM1" [label="PIM-1 Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; "Substrate" [label="Substrate\n(e.g., BAD, p27)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Phospho_Substrate" [label="Phosphorylated\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis_Inhibition" [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Proliferation" [label="Cell Cycle\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Derivative" -> "PIM1" [label="Inhibition", color="#EA4335"]; "PIM1" -> "Substrate" [label="Phosphorylation"]; "Substrate" -> "Phospho_Substrate"; "Phospho_Substrate" -> "Apoptosis_Inhibition"; "Phospho_Substrate" -> "Cell_Proliferation"; }

Caption: Potential mechanism of action via PIM-1 kinase inhibition.

III. Projected In Vivo Studies: From Bench to Preclinical Models

While in vitro data provides a crucial first look at the biological activity of a compound, in vivo studies are essential to understand its pharmacokinetic and pharmacodynamic properties in a living organism. Based on the promising in vitro activities of analogous compounds, several in vivo models would be relevant for derivatives of 1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone.

For compounds demonstrating significant anticancer activity, xenograft mouse models are the gold standard for evaluating in vivo efficacy.[14] In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to assess tumor growth inhibition.[14]

For potential antimicrobial agents, infection models in mice would be appropriate. These studies involve infecting mice with a specific pathogen (e.g., Staphylococcus aureus) and then administering the test compound to evaluate its ability to clear the infection.

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.[16] These studies, typically conducted in rodents, provide essential information on bioavailability, half-life, and clearance, which are critical for dose selection and predicting human pharmacokinetics.

IV. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

V. Conclusion and Future Directions

The chemical scaffold of 1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies, a diverse library of derivatives, including chalcones and various heterocyclic compounds, can be generated. The comparative analysis of structurally similar molecules strongly suggests that these derivatives are likely to exhibit significant in vitro and in vivo activities, particularly in the areas of cancer and infectious diseases. The potential for these compounds to act as kinase inhibitors, such as PIM-1 inhibitors, further enhances their therapeutic appeal.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives of 1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone. The experimental protocols outlined in this guide provide a solid foundation for these initial in vitro screenings. Promising candidates should then be advanced to in vivo studies to assess their efficacy and pharmacokinetic profiles. This structured approach will be instrumental in unlocking the full therapeutic potential of this novel chemical scaffold.

References

  • [Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][5][6] thiadiazine derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research.]([Link])

  • [Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-

  • 2073-4360/11/12/2027)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.